Chromium dinicotinate glycinate
Description
Structure
2D Structure
Properties
CAS No. |
1208240-55-4 |
|---|---|
Molecular Formula |
C14H12CrN3O6 |
Molecular Weight |
370.26 g/mol |
IUPAC Name |
2-aminoacetate;chromium(3+);pyridine-3-carboxylate |
InChI |
InChI=1S/2C6H5NO2.C2H5NO2.Cr/c2*8-6(9)5-2-1-3-7-4-5;3-1-2(4)5;/h2*1-4H,(H,8,9);1,3H2,(H,4,5);/q;;;+3/p-3 |
InChI Key |
MUAPNDPCKAUEET-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)[O-].C1=CC(=CN=C1)C(=O)[O-].C(C(=O)[O-])N.[Cr+3] |
Origin of Product |
United States |
Synthesis, Structural Elucidation, and Purity Assessment Methodologies
Chemical Synthesis Pathways for Chromium Dinicotinate Glycinate (B8599266)
The synthesis of chromium dinicotinate glycinate is a nuanced process that involves the careful orchestration of its precursors—nicotinic acid and glycine (B1666218)—with a trivalent chromium source. The general approach involves reacting a chromium(III) salt with the two ligands under controlled conditions. researchgate.net
Precursor Synthesis and Derivatization (Nicotinic Acid, Glycine)
The primary precursors for the synthesis are nicotinic acid (a form of vitamin B3) and glycine (the simplest proteinogenic amino acid). pphouse.org Typically, these precursors are used directly as commercially available reagents. However, some synthetic pathways may involve a derivatization step to enhance reactivity.
For instance, nicotinic acid can be converted to an alkali metal salt, such as sodium nicotinate (B505614), by reacting it with an alkali metal hydroxide (B78521) like sodium hydroxide. google.com This salt is then reacted with a trivalent chromium salt. google.com This derivatization can facilitate a more controlled reaction. Similarly, while glycine is generally used directly, its chelating properties are central to the formation of the final complex. nih.gov In some methodologies for creating related complexes, post-column derivatization techniques are employed for analytical detection rather than for the primary synthesis itself. google.com
Chelation Reaction Optimization and Metal-Ligand Coordination
The core of the synthesis is the chelation reaction, where the nicotinic acid and glycine molecules act as ligands, binding to the central chromium(III) ion. usda.gov The structure and yield of the final complex are highly dependent on the optimization of reaction conditions. researchgate.net
Key parameters for optimization include:
pH: The pH of the reaction mixture is a critical factor. Syntheses of related chromium nicotinate complexes are often adjusted to a specific pH, such as 6.0 or 7.5, to promote the formation of the desired product. researchgate.netresearchgate.netazjournalbar.com
Reactant Ratio: The molar ratio of chromium to the nicotinic acid and glycine ligands determines the final structure. researchgate.net Studies on related chromium nicotinate complexes show that varying the ratio of Cr(III) to nicotinic acid can yield mono-, di-, or trinicotinate complexes. azjournalbar.com For this compound, a stoichiometric amount of the ligands is added to the chromium salt solution. researchgate.net
Temperature and Reaction Time: The reaction is often facilitated by heating, with methods describing refluxing the mixture or stirring at elevated temperatures (e.g., 70-80 °C) for several hours to ensure the completion of the complex formation. researchgate.netgoogle.com
Trivalent chromium has a coordination number of six, typically forming octahedral complexes. researchgate.net In the case of this compound, the chromium ion is coordinated by two nicotinic acid molecules and one glycine molecule. researchgate.net Research on related complexes suggests that nicotinic acid coordinates to chromium through the carboxyl oxygen atom. azjournalbar.com Glycine, being an amino acid, can act as a bidentate ligand, binding through both its amino group and its carboxylate oxygen atom, forming a stable five-membered ring. researchgate.net The remaining coordination sites on the octahedral chromium ion are typically occupied by water molecules. nih.gov Some studies on chromium nicotinate complexes have revealed that they can form complex polymeric structures, often featuring dihydroxido-bridged dinuclear chromium cores. researchgate.netresearchgate.net
Isolation and Purification Techniques for the Target Complex
Once the chelation reaction is complete, the target complex must be isolated from the reaction mixture and purified. Several standard laboratory techniques are employed for this purpose:
Precipitation: The complex can be precipitated from the solution by adjusting the pH or through solvent evaporation. researchgate.net
Filtration: The solid precipitate is recovered from the liquid medium via filtration. google.com
Washing: The isolated solid is typically washed to remove unreacted starting materials and by-products. Common washing solvents include water and methanol. google.comgoogle.com
Purification: For higher purity, techniques such as recrystallization from a suitable solvent like water may be used. google.com
Drying: The final purified product is dried to remove residual solvents. Methods include air drying, desiccating under vacuum, or lyophilization (freeze-drying). google.comgoogle.comgoogle.com
Stereochemical Considerations in Complex Formation
The stereochemistry of chromium(III) complexes is centered around the octahedral geometry of the hexacoordinated chromium ion. researchgate.net While a definitive single-crystal X-ray diffraction structure for this compound is not widely available, insights can be drawn from related compounds. For example, chromium(III) picolinate (B1231196), a related complex, is known to be a crystalline solid with a defined bidentate meridional ligand geometry. researchgate.net
In contrast, many chromium nicotinate complexes are described as noncrystalline, amorphous solids. researchgate.netnih.gov They often exist as complex, irregular polymers. researchgate.netresearchgate.net The structure of chromium(III) glycinate complexes can also be intricate, with some forming trinuclear, oxo-centered structures. google.com Therefore, this compound likely consists of an octahedral chromium(III) center, but it may exist as an amorphous, potentially polymeric material rather than a simple monomeric crystal. The specific arrangement of the two nicotinate and one glycinate ligand around the chromium center will define its precise stereochemistry. azjournalbar.come-bookshelf.de
Advanced Spectroscopic and Analytical Characterization Techniques
To elucidate the structure of the synthesized complex and assess its purity, a range of advanced analytical methods are utilized. Spectroscopic techniques are particularly crucial for confirming the coordination of the ligands to the metal center.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand and Complex Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation, but its application to chromium(III) complexes presents unique challenges. Because Cr(III) is a paramagnetic ion, its presence can cause significant broadening or shifting of NMR signals, making spectra difficult to interpret. researchgate.netacs.org In many cases, the structure of the complex must be generally known to interpret the NMR spectra, rather than determining the structure from the spectra alone. acs.org
Despite these challenges, NMR studies on related chromium nicotinate complexes provide valuable information. researchgate.net
¹H and ¹³C NMR of Precursors: The NMR spectra of the free ligands, nicotinic acid and glycine, are well-defined and serve as a baseline for comparison. google.comportico.org
NMR of the Complex: In a detailed study of chromium nicotinate complexes, ¹H and ¹³C NMR spectroscopy revealed key features of ligand binding. researchgate.net It was observed that the bonding of the ligand to the chromium ion can broaden the NMR signal or shift it so far downfield that it becomes undetectable. researchgate.net In one chromium nicotinate preparation, the ¹H NMR spectrum showed two distinct sets of peaks. One set was very similar to free nicotinic acid, while the other showed a significant chemical shift (δ), indicating a stronger association with the paramagnetic chromium center. researchgate.net The ¹³C NMR data for the same complex showed small, uniform shifts compared to free nicotinic acid, which suggested that strong, localized bonding between the chromium and the carboxyl group (Cr-COOH) was unlikely, and that some degree of Cr-N bonding might be occurring. researchgate.net The exchange of ligands between different chromium complexes can also be observed by NMR, providing insights into the complex's stability and reactivity in solution. researchgate.net
Detailed NMR data for the precursors are presented in the table below.
| Compound | Nucleus | Solvent | Chemical Shifts (δ, ppm) |
| Nicotinic Acid | ¹H | DMSO-d₆ | ~7.5 (m), ~8.2 (d), ~8.7 (d), ~9.0 (s), ~13.3 (s, COOH) |
| ¹³C | DMSO-d₆ | ~124.1, ~130.2, ~135.9, ~148.9, ~152.8, ~166.5 (C=O) | |
| Glycine | ¹H | D₂O | ~3.56 (s) |
| ¹³C | D₂O | ~44.8 (CH₂), ~178.5 (C=O) | |
| Chemical shifts are approximate and can vary based on experimental conditions. | |||
| (Sources: nih.govgoogle.comportico.orghc-sc.gc.canih.gov) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry is a crucial analytical technique used to determine the molecular weight and elucidate the fragmentation patterns of this compound. Electrospray Ionization Mass Spectrometry (ESI-MS) is a commonly employed method for this purpose. google.com
In a typical ESI-MS analysis, the compound is introduced into the mass spectrometer, where it is ionized. The resulting ions are then separated based on their mass-to-charge ratio (m/z). For this compound, the calculated molecular weight is approximately 370.26 g/mol . smolecule.com ESI-MS analysis would be expected to show a peak corresponding to the molecular ion [M]+ or a protonated molecule [M+H]+, confirming the compound's molecular weight. google.com
Further fragmentation of the molecular ion within the mass spectrometer can provide valuable information about the compound's structure. By analyzing the m/z values of the fragment ions, researchers can deduce the connectivity of the nicotinic acid and glycine ligands to the central chromium atom.
Table 1: Illustrative Mass Spectrometry Data for this compound
| Ion | Expected m/z |
| [Cr(C₆H₄NO₂)₂(C₂H₄NO₂)]⁺ | ~370 |
| [Cr(C₆H₄NO₂)(C₂H₄NO₂)]⁺ | ~247 |
| [Cr(C₆H₄NO₂)]⁺ | ~174 |
| [C₆H₅NO₂]⁺ (Nicotinic Acid) | ~123 |
| [C₂H₅NO₂]⁺ (Glycine) | ~75 |
Note: The m/z values are approximate and can vary slightly depending on the isotopic distribution and the specific instrument used.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Metal-Ligand Bonds
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in this compound and to probe the nature of the metal-ligand bonds.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The resulting spectrum shows absorption bands at specific frequencies corresponding to different functional groups. In the IR spectrum of this compound, characteristic bands for the carboxylate groups (COO-) of both nicotinic acid and glycine would be observed. The positions of these bands can indicate whether the carboxylate groups are coordinated to the chromium ion. Additionally, vibrations associated with the pyridine (B92270) ring of nicotinic acid and the amine group of glycine would be present. The region of the spectrum showing Cr-O and Cr-N stretching vibrations provides direct evidence of the coordination of the ligands to the chromium center. researchgate.net
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly useful for studying symmetric vibrations and bonds involving heavier atoms. In the context of chromium dinicoticate glycinate, Raman spectroscopy can provide further insights into the vibrations of the pyridine ring and the metal-ligand bonds. researchgate.netmatec-conferences.org The Raman spectra can help to confirm the coordination environment around the chromium ion. researchgate.netmatec-conferences.org
Table 2: Typical IR and Raman Vibrational Frequencies for Key Functional Groups in this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) (IR) | Typical Wavenumber (cm⁻¹) (Raman) |
| Carboxylate (coordinated) | Asymmetric stretch | ~1650-1590 | |
| Carboxylate (coordinated) | Symmetric stretch | ~1400-1300 | |
| Pyridine Ring | C=C, C=N stretch | ~1600-1450 | ~1600-1450 |
| Amine (coordinated) | N-H bend | ~1630-1560 | |
| Metal-Oxygen | Cr-O stretch | ~600-400 | ~600-400 |
| Metal-Nitrogen | Cr-N stretch | ~400-200 | ~400-200 |
X-ray Diffraction (XRD) for Crystallographic Structure Determination and Bond Geometries
Elemental Microanalysis for Stoichiometric Verification and Purity Confirmation
Elemental microanalysis is a fundamental technique used to determine the elemental composition of a compound. elementalmicroanalysis.comelementalmicroanalysis.com It provides the percentage by weight of carbon (C), hydrogen (H), nitrogen (N), and sometimes other elements present in the sample. This data is then compared with the theoretical elemental composition calculated from the compound's molecular formula (C₁₄H₁₂CrN₃O₆). nih.gov
Close agreement between the experimentally determined and calculated elemental percentages serves as a strong confirmation of the compound's stoichiometry and is a critical measure of its purity.
Table 3: Theoretical Elemental Composition of this compound (C₁₄H₁₂CrN₃O₆)
| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight in Molecule | Percentage by Weight (%) |
| Chromium (Cr) | 51.996 | 1 | 51.996 | 14.04 |
| Carbon (C) | 12.011 | 14 | 168.154 | 45.42 |
| Hydrogen (H) | 1.008 | 12 | 12.096 | 3.27 |
| Nitrogen (N) | 14.007 | 3 | 42.021 | 11.35 |
| Oxygen (O) | 15.999 | 6 | 95.994 | 25.92 |
| Total | 370.261 | 100.00 |
Thermogravimetric Analysis (TGA) for Thermal Stability and Compositional Integrity
Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. etamu.edueltra.com For this compound, TGA can provide valuable information about its thermal stability, decomposition pattern, and compositional integrity.
A typical TGA curve for this compound would show distinct mass loss steps corresponding to the removal of different components of the complex as the temperature increases. For instance, an initial mass loss might correspond to the loss of any water of hydration. Subsequent, higher-temperature decomposition steps would relate to the breakdown and loss of the organic ligands (nicotinic acid and glycine). The final residue at high temperatures would likely be a stable chromium oxide. The temperatures at which these decomposition events occur provide insights into the thermal stability of the complex.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complexation
Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. scielo.brresearchgate.netamecj.comresearchgate.netamecj.comwiley.com In the case of this compound, the UV-Vis spectrum would be characterized by absorption bands arising from two main sources: ligand-centered transitions and d-d transitions of the chromium(III) ion.
The nicotinic acid and glycine ligands will have their own characteristic absorption bands in the UV region. Upon coordination to the chromium ion, the positions and intensities of these bands may shift, providing evidence of complex formation.
The chromium(III) ion, having a d³ electronic configuration, typically exhibits two spin-allowed d-d transitions in an octahedral field. These transitions are generally observed in the visible region of the spectrum and are responsible for the color of the complex. The energies of these transitions are sensitive to the nature of the ligands coordinated to the chromium ion.
Chromatographic Methods for Purity and Isomer Analysis
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for separating any potential isomers. mdpi.com
HPLC can be used to separate the main compound from any unreacted starting materials, byproducts, or degradation products. By using a suitable stationary phase and mobile phase, a chromatogram is obtained where each component in the mixture appears as a distinct peak. The area of the peak corresponding to this compound relative to the total area of all peaks provides a quantitative measure of its purity.
Furthermore, depending on the coordination of the ligands, this compound can exist as different geometric isomers. HPLC, with appropriate column selection and method development, may be capable of separating these isomers, allowing for their individual characterization.
High-Performance Liquid Chromatography (HPLC) for Purity Profiling and Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and separating it from potential impurities, such as unreacted starting materials or side-products. While specific chromatograms for this compound are not widely published, the methodology can be effectively illustrated by validated methods for the closely related compound, chromium picolinate. nih.govobrnutafaza.hr
Reversed-phase HPLC is commonly employed, utilizing a non-polar stationary phase (like a C18 column) and a polar mobile phase. This setup allows for the separation of the chromium complex based on its polarity. The compound is detected using a UV-Vis spectrophotometer, as the nicotinic acid ligands exhibit strong absorbance in the UV spectrum, typically around 264 nm. nih.gov The retention time of the main peak provides qualitative identification, while the peak area allows for quantitative determination of the compound's concentration and purity. researchgate.net This method is crucial for ensuring the identity and integrity of the final product and quantifying any impurities that may be present. google.com
Table 1: Representative HPLC Parameters for Analysis of Chromium-Nicotinate Complexes This table is based on established methods for analogous compounds like chromium picolinate. nih.govobrnutafaza.hr
| Parameter | Typical Value/Condition | Purpose |
| Column | Reversed-phase, Supelcosil LC-18 (250 x 4.6 mm, 5 µm) | Stationary phase for separating compounds based on hydrophobicity. |
| Mobile Phase | Acetonitrile:Water (e.g., 40:60 v/v or 10:90 v/v) | Eluent that carries the sample through the column. The ratio can be adjusted to optimize separation. |
| Flow Rate | 0.8 - 1.0 mL/min | Controls the speed of the mobile phase, affecting retention time and peak resolution. |
| Detection | UV Spectrophotometer at 264 nm | Detects and quantifies the compound based on the UV absorbance of the nicotinate ligand. |
| Temperature | Ambient or controlled (e.g., 40°C) | Maintains consistent retention times and peak shapes. |
| Injection Volume | 5 - 20 µL | The amount of sample introduced into the HPLC system. |
Ion Chromatography for Chromium Speciation and Ligand Analysis
Ion Chromatography (IC) is an essential technique for the speciation of chromium, which is the separation and quantification of its different oxidation states, primarily the trivalent [Cr(III)] and the highly toxic hexavalent [Cr(VI)] forms. brjac.com.brthermofisher.com For a compound like this compound, IC is critical to confirm that the chromium center remains in the desired trivalent state and has not oxidized to Cr(VI). brjac.com.br
The method typically uses an anion-exchange column to separate the anionic chromate (B82759) [CrO₄²⁻] from the cationic or neutral Cr(III) species. thermofisher.com To facilitate the analysis of Cr(III), it can be complexed with a chelating agent like EDTA to form a stable anionic complex, [Cr(III)-EDTA]⁻, allowing it to be separated and detected alongside Cr(VI) in a single chromatographic run. lcms.czmdpi.com Coupling IC with Inductively Coupled Plasma Mass Spectrometry (IC-ICP-MS) provides exceptionally low detection limits and is the preferred method for trace-level speciation analysis. brjac.com.brlcms.cznih.gov This powerful combination allows for the precise measurement of different chromium species, ensuring the compound's integrity and safety. brjac.com.br
Table 2: Typical Ion Chromatography System Configuration for Chromium Speciation This table represents a common setup for separating Cr(III) and Cr(VI) species. brjac.com.brthermofisher.com
| Component | Specification/Condition | Function |
| Guard Column | IonPac AG7 or similar | Protects the analytical column from contaminants and strongly retained matrix components. |
| Analytical Column | Dionex IonPac™ AS7 or similar anion-exchange column | Separates anionic species like Cr(VI) (as chromate) and complexed Cr(III). |
| Mobile Phase (Eluent) | Ammonium (B1175870) hydroxide/ammonium sulfate (B86663) buffer or NH₄NO₃/EDTA solution | Eluent system designed to effectively separate the chromium species of interest. |
| Detection | 1. Post-column derivatization with diphenylcarbazide (DPC) and UV-Vis detection (~530 nm) 2. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | 1. A colorimetric method highly selective for Cr(VI). 2. An elemental detector for highly sensitive and specific quantification of chromium isotopes. |
| Sample Preparation | Dilution in deionized water; for Cr(III) analysis, complexation with a chelating agent (e.g., PDCA, EDTA) may be required. thermofisher.comlcms.cz | Prepares the sample for injection, ensuring species stability and compatibility with the IC system. |
Isotopic Labeling Strategies for Mechanistic Research (e.g., ⁵⁰Cr, ¹³C, ¹⁵N)
Isotopic labeling is a powerful research tool used to trace the metabolic fate of a compound and elucidate reaction mechanisms. For this compound, stable isotopes such as Chromium-50 (⁵⁰Cr), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N) can be incorporated into the molecule to study its synthesis, stability, and behavior in biological systems without the use of radioactive materials.
The principles of this technique have been demonstrated in mechanistic studies of other chromium complexes, such as those used in catalysis. acs.orgnih.gov For instance, labeling with specific isotopes allows researchers to track the different components of the complex.
⁵⁰Cr Labeling: By using a stable isotope of chromium, researchers can trace the absorption, distribution, and excretion of the chromium ion itself, distinguishing it from chromium already present in a biological system.
¹³C Labeling: Incorporating ¹³C into the carbon backbone of the nicotinic acid or glycine ligands allows for the tracking of these organic molecules. This can help determine if the ligands remain bound to the chromium ion or if they dissociate.
¹⁵N Labeling: Similarly, labeling the nitrogen atoms in the pyridine ring of nicotinic acid or the amino group of glycine with ¹⁵N provides another way to follow the ligands.
These labeled compounds can be traced and identified using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. While extensive isotopic labeling studies specifically on this compound are not widely available in published literature, this methodology represents a key strategy for future research into its chemical and biological pathways. nih.govbohrium.com
Pre Clinical Bioavailability and Pharmacokinetic Research in Non Human Models
In Vitro Permeability and Absorption Models
The intestinal epithelium presents a significant barrier to the absorption of many compounds. In vitro models are crucial for understanding the mechanisms by which substances like chromium dinicotinate glycinate (B8599266) may traverse this barrier.
The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a well-established in vitro model for studying intestinal drug absorption and transport. springernature.comnih.gov When cultured, these cells differentiate to form a monolayer of polarized epithelial cells with tight junctions and a brush border, mimicking the barrier properties of the intestinal epithelium. nih.gov
Studies utilizing Caco-2 cell monolayers have been instrumental in evaluating the transport of various chromium complexes. Research has shown that a choline (B1196258) and glycolate-based ionic liquid (CGLY) can enhance the transport of molecules across Caco-2 monolayers. researchgate.net Specifically, CGLY has been observed to affect tight junction integrity in a concentration-dependent manner. researchgate.net While direct studies on chromium dinicotinate glycinate are limited, the Caco-2 model provides a valuable platform for assessing its potential transport mechanisms, including paracellular (between cells) and transcellular (through cells) pathways. The permeability of a compound across the Caco-2 monolayer is often expressed as an apparent permeability coefficient (Papp), with low values indicating poor absorption. mdpi.com For instance, the cyanotoxin microcystin-RR exhibited low permeability across Caco-2 cell monolayers. mdpi.com
The interaction of chromium complexes with the cell membrane is a critical step in their absorption. The ligands attached to the chromium ion can significantly influence this interaction. The kinetics of ligand exchange at model membrane interfaces can provide insights into the stability of the complex and its ability to be taken up by cells.
The cellular uptake of chromium is not solely dependent on passive diffusion. Specific transport proteins are believed to play a role. In the blood, trivalent chromium is known to bind to transferrin, a protein involved in iron transport. drugbank.com This suggests that chromium may utilize transport systems intended for other essential metals.
In vitro studies using cultured skeletal muscle cells have shown that chromium can augment insulin-stimulated glucose uptake. nih.gov At a molecular level, chromium has been found to upregulate the mRNA levels of key proteins involved in glucose metabolism, including the insulin (B600854) receptor (IR) and glucose transporter 4 (GLUT4). nih.gov While these studies often use other forms of chromium, such as chromium picolinate (B1231196) or chromium chloride, they highlight the potential for chromium compounds to interact with and influence cellular transport systems. The specific transporters involved in the intestinal uptake of this compound remain an area for further research.
Pharmacokinetic Profiling in Animal Models
Animal models are indispensable for understanding the absorption, distribution, metabolism, and excretion (ADME) of chromium compounds in a whole-organism context.
The absorption of chromium from the gastrointestinal tract is generally low, with the chemical form of the chromium complex significantly influencing its bioavailability. researchgate.netgoogle.com Studies in rats have shown that the absorption of various chromium(III) compounds, including chromium nicotinate (B505614), is typically less than one percent. researchgate.netnih.govresearchgate.net
In a study comparing different chromium compounds in rats, the apparent absorption of ⁵¹Cr from chromium nicotinate was found to be low. nih.govresearchgate.net Another study in rats reported that the absorption of chromium polynicotinate was less than 1%. fda.gov However, it's important to note that bioavailability can differ between species. For instance, the absorption of some chromium compounds is substantially higher in humans than in rats. nih.govresearchgate.net
The following table summarizes the comparative bioavailability of different chromium compounds in animal models from a study by Olin et al. (1994), as cited in a patent document. google.comgoogle.com
| Compound | Relative Bioavailability vs. Chromium Chloride | Relative Bioavailability vs. Chromium Picolinate |
| Chromium Nicotinate (ChromeMate®) | 672% | 311% |
This data is based on comparative retention/absorption of ⁵¹Cr in a rat model. google.comgoogle.com
Once absorbed, chromium is distributed throughout the body. The specific tissues where chromium accumulates can depend on the chemical form of the compound administered.
In animal studies, the retention of chromium from supplementation has been observed primarily in the kidneys, followed by the liver and muscle tissue. researchgate.netdrugbank.com A study in rats found that after oral administration of various chromium compounds, the highest concentrations of chromium were retained in the kidneys. researchgate.net Another study in rats investigated the tissue concentrations of chromium from nine different chromium compounds, including chromium polynicotinate. fda.gov Following administration of chromium polynicotinate, chromium was retained in various tissues, with levels being higher than those from chromium picolinate at 6 and 12 hours post-gavage. fda.gov
Research on a chromium(III) glycinate complex in diabetic rats showed that supplementary chromium did not lead to increased tissue chromium levels in the studied organs. nih.gov This suggests that the form of the chromium complex can influence its tissue accumulation. In general, absorbed chromium is distributed to the liver, kidney, spleen, and soft tissues. drugbank.com
Biotransformation and Metabolic Fate of the Complex and its Ligands (pre-clinical)
The metabolic fate of this compound in preclinical models is understood through the individual biotransformation pathways of its constituents: trivalent chromium (Cr(III)), nicotinic acid (niacin), and glycine (B1666218). It is postulated that upon oral administration, the complex likely undergoes partial dissociation in the acidic environment of the stomach. fda.gov The chromium ion and its ligands may be absorbed both as an intact complex and as separate entities. sci-hub.se
Once absorbed, the trivalent chromium ion does not readily penetrate cell membranes and is primarily transported in the blood bound to plasma proteins, with transferrin being a major carrier. nih.govdrugbank.com This binding is crucial for its systemic distribution. The Cr(III) that is not absorbed is excreted in the feces. nih.gov
The nicotinic acid ligands, once dissociated from the chromium center, enter the well-established metabolic pathways for niacin (Vitamin B3). Nicotinic acid is absorbed and can be converted in the body to its active coenzyme forms, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP), which are essential for numerous metabolic reactions.
The glycine ligand, a non-essential amino acid, joins the body's free amino acid pool. From there, it can be incorporated into proteins, used for the synthesis of other biomolecules like glutathione (B108866), or catabolized for energy.
The intact chelate, if absorbed, may have a different metabolic trajectory. The coordination of ligands like nicotinic acid and glycine is intended to protect the chromium ion from precipitation and facilitate its absorption. google.com The stability of the complex in physiological conditions is a key determinant of whether it is absorbed intact or undergoes significant dissociation before absorption. murdoch.edu.au Studies on similar chromium complexes suggest that the nature of the organic ligand plays a significant role in the absorption and subsequent metabolic behavior of the chromium ion. sci-hub.se
Excretion Pathways and Clearance Rates (e.g., renal, biliary in animal models)
In preclinical animal models, absorbed trivalent chromium is primarily eliminated from the body through renal excretion in the urine. nih.govnih.gov Studies on various Cr(III) complexes, including those with nicotinic acid and other organic ligands, consistently demonstrate that the urinary pathway is the main route of excretion for systemically available chromium. nih.govresearchgate.net The rate of urinary excretion is influenced by the level of chromium intake. nih.gov
Unabsorbed chromium, which constitutes a significant portion of the orally administered dose due to the inherently low bioavailability of Cr(III), is excreted via the gastrointestinal tract in the feces. nih.gov It is estimated that only a small percentage (less than 1% to 2.5%) of ingested inorganic trivalent chromium is absorbed. nih.govdrugbank.com
The table below summarizes findings on the excretion of different chromium compounds in rat models.
| Compound | Animal Model | Primary Excretion Route (Absorbed) | Key Findings |
| Chromium Chloride (CrCl₃) | Wistar Rats | Renal (Urine) | Urinary excretion increased with dietary level, but the rate of excretion fell as the dietary level increased. nih.govresearchgate.net |
| Chromium Picolinate (CrPic) | Wistar Rats | Renal (Urine) | Showed significantly higher daily urinary chromium excretion compared to CrCl₃. The rate of excretion remained constant regardless of the dietary level. nih.govresearchgate.net |
| Chromium Malate (B86768) | Rats | Renal (Urine) & Fecal | Fecal concentration of chromium increased over the first 4 hours post-administration and then declined. nih.gov |
This table is generated based on data from studies on related chromium compounds to infer the likely excretion pathways for this compound.
Comparative Pharmacokinetic Studies with Other Chromium Complexes (pre-clinical)
Influence of Ligand Identity on Absorption Mechanisms and Systemic Exposure
The identity of the ligands chelated to a central chromium(III) ion profoundly influences the complex's absorption and systemic exposure in preclinical models. Organic ligands, such as nicotinate and glycinate, are generally believed to enhance the bioavailability of chromium compared to inorganic forms like chromium chloride. mdpi.comresearchgate.net The rationale is that these organic chelates are more stable in the gastrointestinal tract, preventing the precipitation of chromium hydroxide (B78521) and facilitating transport across the intestinal epithelium. sci-hub.se
Studies comparing different chromium complexes have yielded varying results regarding which ligand confers the highest bioavailability. For instance, research in rats has suggested that chromium nicotinate may lead to higher tissue and urine chromium concentrations compared to other forms. researchgate.net A study comparing chromium malate to chromium picolinate in rats found that while the maximum serum concentration (Cmax) was not significantly different, the mean retention time (MRT) was significantly higher for chromium malate. nih.gov
A study in diabetic rats directly comparing a chromium(III)-glycinate complex (CrGly) with chromium picolinate (CrPic) found that CrGly was more efficient at improving certain metabolic parameters, suggesting potential differences in their pharmacokinetic profiles and biological activity. nih.gov The presence of different ligands, such as the two nicotinate molecules and one glycine molecule in this compound, is hypothesized to create a complex with a unique absorption profile, potentially leveraging multiple transport pathways. google.com
The following table presents comparative pharmacokinetic data from a study on chromium malate and chromium picolinate in rats, which can provide insights into how different organic ligands affect systemic exposure.
| Pharmacokinetic Parameter | Chromium Malate (Male Rats) | Chromium Picolinate (Male Rats) |
| Cmax (µg/mL) | 4.63 ± 0.37 | Not significantly different from Cr Malate |
| Tmax (h) | 1.5 | 1.5 |
| AUC (µg/mL*h) | Significant Increase vs. Cr Picolinate | - |
| Mean Retention Time (MRT) (h) | 86.45 ± 4.64 | Significantly lower than Cr Malate |
Data extracted from a study on chromium malate and picolinate in rats. nih.gov This interactive table illustrates the influence of ligand identity on key pharmacokinetic parameters.
Impact of Chelation Structure on Tissue Accumulation and Retention
The chelation structure of a chromium complex significantly impacts its distribution, accumulation, and retention in various tissues within non-human models. The specific arrangement and type of ligands determine the complex's lipophilicity, stability, and interaction with biological membranes and transport proteins, thereby dictating its tissue-specific deposition.
Preclinical studies in rats have demonstrated that the form of chromium administered affects its accumulation in organs such as the liver, kidney, and femur. nih.gov For example, a study comparing chromium chloride (CrCl₃) and chromium picolinate (CrPic) found no significant difference in chromium accumulation in the liver and kidney between the two forms. However, CrCl₃ led to significantly higher chromium accumulation in the femur compared to CrPic at higher dietary concentrations. nih.gov This suggests that the picolinate ligand may influence the deposition of chromium in bone tissue differently than the chloride salt.
The chelation structure is also thought to influence the intracellular fate of the chromium complex. The stability of the chelate bond can affect whether the chromium is released to bind with intracellular components or remains complexed. The combination of both nicotinate and glycinate ligands in this compound may lead to a unique pattern of tissue distribution, potentially combining the pharmacokinetic characteristics of both chromium nicotinate and chromium glycinate complexes. nih.govresearchgate.net For instance, different chromium complexes have been shown to have varying effects on insulin receptor signaling in different cell types (e.g., adipose vs. muscle tissue), which may be a function of their differential uptake and retention in those tissues. researchgate.net
The table below shows comparative data on tissue chromium accumulation in rats fed diets supplemented with either chromium chloride or chromium picolinate.
| Tissue | Chromium Chloride (CrCl₃) Group | Chromium Picolinate (CrPic) Group | Observation |
| Liver | Accumulation increased with dose | Accumulation increased with dose | No significant difference between groups |
| Kidney | Accumulation increased with dose | Accumulation increased with dose | No significant difference between groups |
| Femur | Significantly higher accumulation at 100 µg/g diet | Lower accumulation at 100 µg/g diet | Chemical form influences bone accumulation |
This table is based on findings from a 28-day study in Wistar rats. nih.gov It highlights how the chelation structure can influence tissue-specific accumulation of chromium.
Molecular and Cellular Mechanisms of Action
Interaction with Biological Macromolecules
Chromium dinicotinate glycinate's influence begins with its direct and indirect interactions with key proteins and enzymes, which trigger a cascade of cellular events.
Direct Binding to Proteins and Conformational Alterations (e.g., insulin (B600854) receptor, apo-transferrin)
While Cr(III) does not bind directly to the insulin receptor as an agonist, it significantly influences the receptor's activity through an intermediary molecule. A low-molecular-weight chromium-binding substance (LMWCr), also known as chromodulin, is thought to be the biologically active form of chromium in the cell. Following an insulin signal, chromium is released into the cells and binds to apochromodulin (the chromium-free form). This newly formed holochromodulin (chromium-bound) can then bind to the insulin-activated insulin receptor, amplifying its tyrosine kinase activity up to eightfold. nih.gov This amplification is crucial for potentiating the insulin signal.
In the bloodstream, trivalent chromium is transported by the iron-transport protein, transferrin. Cr(III) binds to the iron-free form, apo-transferrin, at the metal-binding sites. This binding is not static; it induces a series of time-dependent conformational changes in the transferrin protein. nih.govnih.govrsc.org Studies have identified at least three distinct conformations of the Cr(III)₂-transferrin complex under physiological conditions. nih.govnih.gov One of these conformations, formed within 5 to 60 minutes of binding, is particularly noteworthy as it resembles the conformation of the complex when bound to the transferrin receptor (TfR) and is capable of releasing chromium rapidly at the acidic pH found in endosomes, a critical step for cellular uptake. nih.govnih.gov
| Protein | Type of Interaction | Consequence |
| Insulin Receptor | Indirect; Mediated by LMWCr (Chromodulin) | Amplification of insulin-stimulated tyrosine kinase activity. nih.gov |
| Apo-transferrin | Direct Binding | Induces significant conformational alterations, forming different structural states of the Cr(III)₂-transferrin complex. nih.govnih.gov |
Enzyme Activity Modulation and Allosteric Effects (e.g., glycogen (B147801) synthase kinase-3, phosphofructokinase)
Chromium complexes modulate the activity of several key enzymes involved in cellular signaling and metabolism.
Glycogen Synthase Kinase-3 (GSK-3): GSK-3 is a serine/threonine kinase that is typically active in resting cells and is inhibited in response to insulin. nih.gov Its inhibition is a critical step in the insulin signaling pathway, promoting glycogen synthesis. Chromium indirectly modulates GSK-3 activity. By enhancing the upstream PI3K/Akt signaling pathway, chromium leads to the phosphorylation of GSK-3β at a specific serine residue (Ser9). nih.govnih.gov This phosphorylation event inhibits the enzyme's activity, thereby contributing to the downstream effects of insulin signaling. nih.gov
Hexokinase: Research using a chromium-ATP (CrATP) complex has shown that it can directly interact with hexokinase, the enzyme that catalyzes the first step of glycolysis. The CrATP complex acts as a competitive inhibitor versus the natural substrate, MgATP, for yeast hexokinase, indicating that chromium complexes can bind to the enzyme's active site and modulate its function.
Phosphofructokinase: Currently, there is limited specific research available detailing the direct modulation of phosphofructokinase activity by chromium dinicotinate glycinate (B8599266) or other trivalent chromium complexes.
| Enzyme | Effect of Chromium Complex | Mechanism |
| Glycogen Synthase Kinase-3β (GSK-3β) | Inhibition | Indirect; via activation of the PI3K/Akt pathway, leading to inhibitory phosphorylation of GSK-3β. nih.gov |
| Hexokinase | Inhibition | Direct; CrATP acts as a competitive inhibitor against MgATP. |
Nucleic Acid Binding and Stability (e.g., DNA, RNA interactions and structural impact)
Trivalent chromium, the form found in this compound, is capable of forming complexes with nucleic acids. In vitro studies have demonstrated that Cr(III) can bind to DNA. The interaction preferentially occurs with the guanine (B1146940) base. This binding can lead to the formation of DNA-protein cross-links, which can impact the structure and stability of the nucleic acid. While much of the research in this area has focused on the genotoxic effects of hexavalent chromium (Cr(VI)), which is reduced intracellularly to Cr(III), it establishes the principle that the trivalent form is the ultimate species that interacts with these macromolecules.
Modulation of Intracellular Signaling Cascades
This compound plays a significant role in fine-tuning the signaling pathways that govern glucose homeostasis.
Insulin Signaling Pathway Enhancement (e.g., phosphorylation events, PI3K/Akt pathway activation)
A primary mechanism of chromium is the enhancement of the insulin signaling cascade. Following the initial potentiation of the insulin receptor's kinase activity, chromium augments the entire downstream pathway. This includes increasing the tyrosine phosphorylation of Insulin Receptor Substrate-1 (IRS-1), a key docking protein that transmits the signal from the receptor. In vitro studies using chromium(III) glycinate specifically have shown it can elevate the level of tyrosine-phosphorylated IRS-1, which is crucial for enhancing the insulin signal, especially at low insulin levels.
The activation of IRS-1 leads to the recruitment and activation of phosphatidylinositol 3-kinase (PI3K). Activated PI3K phosphorylates membrane lipids to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This lipid second messenger recruits and helps activate downstream kinases, most notably Akt (also known as Protein Kinase B). Evidence demonstrates that chromium treatment increases the activity of both PI3K and Akt, thereby amplifying the insulin signal throughout the cell. nih.gov
Glucose Metabolism Regulation at the Cellular Level (e.g., GLUT4 translocation, hexokinase activity modulation)
The enhancement of insulin signaling culminates in tangible effects on glucose uptake and metabolism.
GLUT4 Translocation: A critical downstream effect of the activated PI3K/Akt pathway is the translocation of the glucose transporter type 4 (GLUT4) from intracellular vesicles to the plasma membrane. Chromium has been shown to robustly promote this process in adipocytes and muscle cells. This movement increases the number of active glucose transporters on the cell surface, facilitating the uptake of glucose from the bloodstream into the cell. Interestingly, some studies suggest that chromium can also promote GLUT4 translocation through a mechanism independent of the classical insulin signaling pathway (IR, IRS-1, PI3K, Akt). This alternative pathway appears to be dependent on membrane cholesterol, where chromium treatment decreases plasma membrane cholesterol, thereby increasing membrane fluidity and facilitating the movement of GLUT4-containing vesicles to the cell surface.
Hexokinase Activity Modulation: As mentioned previously, chromium complexes can directly interact with and inhibit hexokinase activity, demonstrating a direct regulatory link to the first committed step of glucose metabolism inside the cell.
Lipid Metabolism Regulation (e.g., SREBP, AMPK pathways in cell lines/pre-clinical models)
This compound, a form of trivalent chromium, has been shown to influence lipid metabolism through various cellular pathways. In preclinical models, chromium supplementation has demonstrated an ability to modulate key regulators of lipid homeostasis, including Sterol Regulatory Element-Binding Proteins (SREBPs) and AMP-activated protein kinase (AMPK).
Research suggests that chromium can influence the expression of SREBP-1, a crucial transcription factor in lipogenesis. nih.gov By affecting SREBP-1, chromium may help regulate the synthesis of fatty acids and triglycerides. nih.gov Furthermore, chromium has been found to upregulate SREBP, which in turn can mediate the efflux of cholesterol from membranes. drugbank.comdrugbank.com Studies using chromium picolinate (B1231196) in 3T3-L1 adipocytes have shown that it upregulates the activity of SREBP-1, which is a key regulator of cholesterol homeostasis. nih.gov This upregulation was associated with a decrease in ABCA1, a protein involved in cholesterol efflux, suggesting a complex regulatory role for chromium in cellular cholesterol balance. nih.gov
The activation of AMPK is another significant mechanism through which chromium exerts its effects on lipid metabolism. nih.gov AMPK acts as a cellular energy sensor, and its activation can lead to the inhibition of cholesterol synthesis. nih.gov Specifically, AMPK phosphorylates and inhibits HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. nih.gov Studies have reported that chromium treatment increases AMPK activity in both in vitro and in vivo models. nih.gov This activation of AMPK by chromium is thought to contribute to its beneficial effects on glucose and lipid metabolism. nih.govnih.gov
In a study on diabetic rats, chromium(III) glycinate complex supplementation was found to significantly decrease total cholesterol and triacylglycerol levels more effectively than chromium picolinate. nih.govresearchgate.net While the precise mechanisms for this compound are still under investigation, these findings from related chromium compounds provide a strong basis for its role in lipid metabolism regulation.
Table 1: Effects of Chromium Compounds on Lipid Metabolism Pathways
| Compound | Model System | Pathway Affected | Observed Effect | Reference |
| Chromium | General | SREBP-1 | Influences gene expression related to lipogenesis. | nih.gov |
| Chromium | General | SREBP | Upregulates and mediates cholesterol efflux. | drugbank.comdrugbank.com |
| Chromium Picolinate | 3T3-L1 Adipocytes | SREBP-1 | Upregulates activity. | nih.gov |
| Chromium | In vitro & In vivo | AMPK | Increases activity, inhibiting cholesterol synthesis. | nih.gov |
| Chromium(III) | Cells | AMPK | Activates through inhibition of ATP synthase. | nih.gov |
| Chromium(III) Glycinate | Diabetic Rats | Lipid Profile | Decreased total cholesterol and triacylglycerols. | nih.govresearchgate.net |
Oxidative Stress Response Modulation (e.g., Nrf2 pathway activation, antioxidant enzyme induction)
This compound plays a role in modulating the cellular response to oxidative stress. Trivalent chromium, the form present in this compound, has been shown to lower oxidative stress. nih.gov Studies on chromium dinicocysteinate (CDNC), a related complex, have demonstrated its efficacy in reducing oxidative stress markers in type 2 diabetic patients. nih.govnih.gov This suggests that the presence of niacin and an amino acid in the complex contributes to its antioxidant properties.
The antioxidant effects of chromium are multifaceted. It can diminish the production of reactive oxygen species (ROS), scavenge existing ROS, and interfere with their activity. nih.gov Furthermore, chromium can enhance the body's own antioxidant defense systems by activating enzymes such as glutathione (B108866) reductase, superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPX). nih.gov The reduction of oxidative stress is a key component of how chromium complexes may improve conditions like insulin resistance, where oxidative stress is a known contributing factor. nih.gov
In preclinical studies with Zucker diabetic fatty rats, chromium dinicocysteinate supplementation led to a significant decrease in lipid peroxidation, a marker of oxidative stress. nih.gov This was accompanied by an increase in blood vitamin C levels, a potent antioxidant. nih.gov While direct evidence for Nrf2 pathway activation by this compound is not extensively detailed in the provided results, the observed induction of antioxidant enzymes is a hallmark of Nrf2 activity. The Nrf2 pathway is a primary regulator of cellular resistance to oxidants, and its activation leads to the transcription of numerous antioxidant genes. The ability of chromium to increase the activity of enzymes like SOD and CAT points towards a potential interaction with this critical protective pathway. nih.gov
Table 2: Modulation of Oxidative Stress by Chromium Compounds
| Compound/Form | Model/Population | Key Findings | Reference |
| Trivalent Chromium | General | Lowers oxidative stress. | nih.gov |
| Chromium Dinicocysteinate | Type 2 Diabetic Patients | Significantly reduced oxidative stress markers. | nih.govnih.gov |
| Chromium | General | Diminishes ROS production and activates antioxidant enzymes (SOD, CAT, GPX). | nih.gov |
| Chromium Dinicocysteinate | Zucker Diabetic Fatty Rats | Decreased lipid peroxidation and increased vitamin C. | nih.gov |
Inflammatory Pathway Crosstalk (e.g., NF-κB, MAPK pathways in cellular models)
This compound is involved in the modulation of inflammatory pathways, particularly through its interaction with nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling. Chronic inflammation is a key factor in the development of various metabolic diseases, and the anti-inflammatory properties of chromium compounds are of significant interest.
Studies have shown that chromium supplementation can inhibit the activation of NF-κB. nih.gov NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Its inhibition by chromium leads to a reduction in the expression of pro-inflammatory cytokines. nih.gov In Zucker diabetic fatty rats, chromium dinicocysteinate (CDNC) supplementation was found to decrease the activation of NF-κB in the liver. nih.gov This was associated with a reduction in markers of vascular inflammation such as C-reactive protein (CRP), monocyte chemoattractant protein-1 (MCP-1), and intercellular adhesion molecule-1 (ICAM-1). nih.gov
The MAPK signaling pathway is another target of chromium's anti-inflammatory action. Maternal chromium restriction in mice has been shown to lead to hypomethylation of genes in the MAPK signaling pathway in the adipose tissue of offspring, which was associated with altered lipid metabolism. mdpi.com This suggests that chromium plays a role in the epigenetic regulation of this pathway. The MAPK family is sensitive to imbalances in the antioxidant system, and the oxidative stress induced by chromium deficiency may contribute to these changes. mdpi.com
Furthermore, in a study with type 2 diabetic subjects, CDNC supplementation led to a significant reduction in TNF-α, a key inflammatory cytokine, compared to a placebo group. researchgate.net This effect is likely mediated, at least in part, by the inhibition of NF-κB, as TNF-α is one of the primary cytokines regulated by this pathway.
Table 3: Crosstalk with Inflammatory Pathways by Chromium Compounds
| Compound/Form | Model/Population | Pathway Affected | Observed Effect | Reference |
| Chromium | General | NF-κB | Inhibits activation, reducing pro-inflammatory cytokine expression. | nih.gov |
| Chromium Dinicocysteinate | Zucker Diabetic Fatty Rats | NF-κB (liver) | Decreased activation and reduced inflammatory markers (CRP, MCP-1, ICAM-1). | nih.gov |
| Chromium | Mice (maternal restriction) | MAPK (adipose tissue) | Hypomethylation of pathway genes, altering lipid metabolism. | mdpi.com |
| Chromium Dinicocysteinate | Type 2 Diabetic Subjects | TNF-α | Significant reduction in serum levels. | researchgate.net |
Subcellular Localization and Compartmentalization
Mitochondrial Uptake and Bioenergetic Effects (e.g., ATP production, mitochondrial membrane potential)
Research indicates that chromium can accumulate in the mitochondria. nih.gov In a study using HepG2 cells under hyperglycemic conditions, it was found that chromium was predominantly localized in the mitochondria (33.3%), followed by the cytosol (24.0%) and nucleus (20.1%). nih.gov This mitochondrial accumulation of chromium has significant implications for cellular bioenergetics.
Chromium has been shown to directly interact with and inhibit the F1F0-ATP synthase, a key enzyme in mitochondrial ATP production. nih.gov By binding to the beta subunit of ATP synthase, chromium can suppress its activity, leading to a decrease in ATP synthesis. nih.gov This inhibition of ATP synthase can, in turn, activate AMPK, a central regulator of cellular energy metabolism. nih.gov
Furthermore, chromium has been observed to affect the mitochondrial membrane potential (MMP). In a U937 monocyte cell culture model, hyperketonemia was found to decrease the MMP, and supplementation with trivalent chromium was able to normalize this alteration. nih.gov Similarly, in HepG2 cells subjected to hyperglycemia, which caused a decrease in MMP, supplementation with chromium chloride reversed this reduction. nih.gov Chromium was also found to almost completely inhibit hyperglycemia-induced mitochondrial ROS production. nih.gov
Table 4: Mitochondrial Effects of Chromium
| Parameter | Cell Model | Condition | Effect of Chromium | Reference |
| Subcellular Distribution | HepG2 | Hyperglycemia | Primarily accumulates in mitochondria (33.3%). | nih.gov |
| ATP Synthase Activity | In vitro | - | Inhibits activity by binding to the beta subunit. | nih.gov |
| Mitochondrial Membrane Potential | U937 Monocytes | Hyperketonemia | Normalizes the decreased MMP. | nih.gov |
| Mitochondrial Membrane Potential | HepG2 | Hyperglycemia | Reverses the reduced MMP. | nih.gov |
| Mitochondrial ROS | HepG2 | Hyperglycemia | Almost completely inhibits production. | nih.gov |
Nuclear Translocation and Gene Expression Regulation
While the primary site of chromium accumulation appears to be the mitochondria, a notable portion also localizes to the nucleus. In HepG2 cells under hyperglycemic conditions, approximately 20.1% of cellular chromium was found in the nucleus. nih.gov This nuclear presence suggests that chromium can directly or indirectly influence gene expression.
The regulation of gene expression by chromium is often mediated by its effects on various signaling pathways that culminate in the nucleus. For instance, the inhibition of NF-κB activation by chromium, as discussed previously, prevents the translocation of this transcription factor to the nucleus, thereby downregulating the expression of its target inflammatory genes. nih.govnih.gov Similarly, chromium's influence on the SREBP pathway involves the regulation of a transcription factor that controls the expression of genes involved in lipid metabolism. drugbank.comdrugbank.comnih.gov
The epigenetic modifications, such as the changes in DNA methylation in the MAPK signaling pathway genes observed with chromium restriction, also point to a role for chromium in regulating gene expression at the chromatin level. mdpi.com
Cytosolic Distribution and Enzyme Interactions
A significant amount of chromium is also distributed in the cytosol. In HepG2 cells, the cytosolic fraction contained about 24.0% of the total cellular chromium. nih.gov Within the cytosol, chromium can interact with various enzymes and signaling molecules.
One of the key cytosolic interactions is the activation of AMPK. nih.gov As a central hub for cellular energy sensing, the activation of AMPK by chromium in the cytosol can trigger a cascade of downstream effects, including the inhibition of cholesterol synthesis and the promotion of glucose uptake. nih.govnih.gov Chromium has also been shown to enhance the kinase activity of the insulin receptor β and its downstream effectors, PI3-kinase and Akt, which are crucial components of the insulin signaling pathway located in the cytosol and at the plasma membrane. drugbank.comdrugbank.com
The antioxidant activity of chromium also involves cytosolic components. By increasing the activity of cytosolic antioxidant enzymes like superoxide dismutase and catalase, chromium helps to mitigate oxidative stress throughout the cell. nih.gov
Omics Profiling in In Vitro and Animal Models
The advent of "omics" technologies has revolutionized our ability to comprehend the complex interactions between chemical compounds and biological systems. These high-throughput methods allow for a global assessment of molecules such as genes (transcriptomics), proteins (proteomics), and metabolites (metabolomics), offering a holistic view of cellular responses. In the context of chromium compounds, these approaches are beginning to shed light on the intricate mechanisms underpinning their biological effects.
Transcriptomic Analysis for Differential Gene Expression (e.g., RNA-seq on cell lines/animal tissues)
Transcriptomic analysis, particularly through techniques like RNA sequencing (RNA-seq), provides a snapshot of the genes that are actively being expressed in a cell or tissue at a specific moment. This allows researchers to identify which genes are turned on or off in response to a substance.
Studies on various chromium compounds have demonstrated significant alterations in gene expression across different cell types and tissues. For instance, research on hexavalent chromium (Cr(VI)) in human lung fibroblasts has revealed concentration-dependent changes in the expression of numerous genes. nih.gov Bioinformatic analyses of these differentially expressed genes have pointed towards the modulation of key inflammatory pathways, which may be a mechanism behind its carcinogenic properties. nih.gov Similarly, studies using chromium picolinate in animal models have shown changes in the expression of genes involved in insulin signaling pathways in skeletal muscle and adipose tissue. nih.gov
Below is a table summarizing representative findings on differential gene expression following exposure to different chromium compounds in research models.
| Gene | Organism/Cell Line | Chromium Compound | Observed Change in Expression | Associated Pathway |
| Akt1 | Human Lung Fibroblasts | Hexavalent Chromium | Upregulated | Protein Kinase B Signaling |
| IL-24 | Human Lung Fibroblasts | Hexavalent Chromium | Upregulated | Inflammatory Response |
| Adiponectin | Porcine Adipose Tissue | Nano Chromium Picolinate | Upregulated | Insulin Signaling |
| Leptin | Porcine Adipose Tissue | High-Fat Diet (Control for Cr Study) | Upregulated | Energy Homeostasis |
| TNF-α | Porcine Adipose Tissue | High-Fat Diet (Control for Cr Study) | Upregulated | Inflammation |
| PI3K | Porcine Skeletal Muscle | Nano Chromium Picolinate | Upregulated | Insulin Signaling |
| SOCS3 | Porcine Skeletal Muscle | Nano Chromium Picolinate | Downregulated | Cytokine Signaling |
This table is for illustrative purposes and is based on findings from related chromium compounds, not this compound.
Quantitative Proteomics for Protein Expression and Post-Translational Modifications
Quantitative proteomics delves into the large-scale study of proteins, measuring their abundance and identifying post-translational modifications (PTMs) that can alter their function. Techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) are central to this field, enabling the identification and quantification of thousands of proteins from a single sample. nih.gov
The proteomic response to chromium exposure can provide insights into the cellular machinery being impacted. For example, chromium has been shown to influence key proteins involved in insulin signaling. nih.gov It may enhance the activity of downstream effectors like PI3-kinase and Akt, and also down-regulate protein tyrosine phosphatase 1B (PTP1B), a negative regulator of the insulin signaling pathway. nih.gov Furthermore, some chromium compounds have been observed to affect proteins involved in cellular stress and inflammation. nih.gov
The table below presents examples of proteins whose expression or activity has been reported to be altered by chromium compounds in various studies.
| Protein/Protein Family | Biological System | Chromium Compound Studied | Observed Effect | Implicated Cellular Process |
| Insulin Receptor β | In vitro models | Trivalent Chromium | Enhanced kinase activity | Insulin Signaling |
| PI3-Kinase | In vitro models | Trivalent Chromium | Increased activity | Insulin Signaling |
| Akt | In vitro models | Trivalent Chromium | Increased activity | Insulin Signaling, Cell Survival |
| PTP-1B | In vitro models | Trivalent Chromium | Down-regulated | Insulin Signaling Regulation |
| GLUT4 | In vivo and in vitro models | Trivalent Chromium | Enhanced translocation to cell surface | Glucose Transport |
| Pro-inflammatory Cytokines | Cultured Monocytes | Trivalent Chromium | Inhibited release | Inflammation |
This table is for illustrative purposes and is based on findings from related chromium compounds, not this compound.
Metabolomics for Pathway Intermediates and End Product Analysis
Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the small molecule metabolites. By analyzing the levels of these metabolites, researchers can gain a direct functional readout of the physiological state of a cell or organism. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for profiling hundreds of metabolites simultaneously. nih.gov
While specific metabolomics studies on this compound are scarce, research into related areas, such as the metabolic effects of traditional medicines on hyperglycemia, demonstrates the power of this approach. nih.gov Such studies have identified significant alterations in metabolic pathways like glycolysis/gluconeogenesis and the pentose (B10789219) phosphate (B84403) pathway. nih.gov Given that chromium compounds are often studied for their role in glucose and lipid metabolism, it is plausible that they would induce significant changes in the metabolome. nih.gov
The following table illustrates the types of metabolic pathways and key metabolites that could potentially be affected by chromium compounds, based on their known biological roles.
| Metabolic Pathway | Key Intermediates/End Products | Potential Effect of Chromium |
| Glycolysis/Gluconeogenesis | Glucose, Pyruvate, Lactate | Modulation of pathway flux |
| Pentose Phosphate Pathway | Ribose-5-phosphate, NADPH | Alterations in nucleotide synthesis and redox balance |
| Tricarboxylic Acid (TCA) Cycle | Citrate, Succinate, Malate (B86768) | Changes in cellular energy production |
| Fatty Acid Metabolism | Free Fatty Acids, Acyl-carnitines | Influence on lipid synthesis and oxidation |
| Cholesterol Metabolism | Cholesterol, Sterol precursors | Regulation of cholesterol homeostasis |
This table is hypothetical and illustrates potential areas of metabolic impact for chromium compounds based on their known biological activities. It is not based on direct metabolomic analysis of this compound.
Role in Specific Physiological Processes: Pre Clinical and Mechanistic Insights
Glucose Homeostasis Regulation in Non-Human Models
Chromium, as an essential trace mineral, is recognized for its role in carbohydrate metabolism. google.comgoogle.com Animal and in-vitro research suggest that chromium supplementation may potentiate the action of insulin (B600854), particularly in states of insulin resistance. nih.gov The effects of chromium complexes like chromium dinicotinate glycinate (B8599266) are often explored in animal models of diabetes and obesity to understand their impact on glucose control.
Pre-clinical evidence indicates that chromium compounds can positively influence insulin signaling cascades. The binding of insulin to its receptor initiates a series of phosphorylation events crucial for glucose metabolism. researchgate.net Research in animal models suggests that chromium may enhance this process.
In-vitro studies on isolated rat liver membranes and cultured mouse C2C12 myoblasts and 3T3-L1 preadipocytes have shown that certain chromium(III) complexes, such as chromium glycinate (CrGly), can slightly increase the tyrosine phosphorylation of Insulin Receptor Substrate-1 (IRS-1) even in the absence of insulin. nih.gov This suggests a potential to enhance insulin signaling. nih.gov Further studies in animal models have demonstrated that chromium can upregulate the phosphorylation of key downstream signaling molecules, including IRS, phosphoinositide 3-kinase (PI3K), and Akt (also known as Protein Kinase B or PKB). researchgate.net This enhancement of the insulin signaling pathway is a critical mechanism for improving insulin sensitivity. researchgate.netnih.gov
In genetically obese and insulin-resistant KK/HlJ mice, supplementation with a trivalent chromium-containing milk powder led to increased expression of IRS1, enhanced IRS1 tyrosine phosphorylation, and stimulated Akt activity in skeletal muscle. nih.gov This was associated with a decrease in insulin resistance-linked phosphorylation of IRS1 at serine 307. nih.gov It is important to note that the beneficial effects of chromium on insulin signaling are more pronounced in animal models with pre-existing insulin resistance and may be negligible in euglycemic (normal blood sugar) models. nih.govresearchgate.net
| Chromium Compound | Animal/Cell Model | Key Finding |
|---|---|---|
| Chromium(III) Glycinate | Isolated rat liver membranes, C2C12 myoblasts, 3T3-L1 preadipocytes (in vitro) | Slightly elevated tyrosine phosphorylation of IRS-1. nih.gov |
| General Trivalent Chromium | Animal models | Upregulated phosphorylation of IRS, PI3 Kinase, and Akt/PKB. researchgate.net |
| Trivalent Chromium-containing milk powder | KK/HlJ obese diabetic mice | Increased IRS1 expression and tyrosine phosphorylation; stimulated Akt activity in skeletal muscle. nih.gov |
The liver plays a central role in maintaining blood glucose levels through processes like gluconeogenesis (the synthesis of new glucose) and glycogenolysis (the breakdown of stored glycogen). In states of insulin resistance, the liver's ability to suppress glucose production is impaired, leading to elevated blood sugar. google.comgoogle.com
Pre-clinical studies suggest that chromium may help regulate hepatic glucose output. Improved insulin signaling in the liver can lead to a more effective suppression of both gluconeogenesis and glycogenolysis. google.comgoogle.commdpi.com In obese, insulin-resistant mice, treatment with a chromium complex was associated with reduced glucose intolerance and insulin resistance, which implies improved hepatic insulin sensitivity. nih.gov One study noted that improved insulin sensitivity helps inhibit hepatic glucose production. chiro.org While direct studies on chromium dinicotinate glycinate are limited, the general mechanism of action for bioactive chromium complexes involves enhancing insulin's ability to control these hepatic processes. semanticscholar.org
A primary action of insulin is to promote the uptake of glucose from the bloodstream into peripheral tissues, particularly skeletal muscle and adipose (fat) cells. This process is largely mediated by the glucose transporter type 4 (GLUT4). nih.gov
Animal and in-vitro studies have shown that chromium supplementation can enhance glucose uptake in these tissues. semanticscholar.orgfrontiersin.org The proposed mechanism involves the upregulation of GLUT4 expression and its translocation to the cell surface. researchgate.net In bovine intramuscular adipocytes, chromium propionate (B1217596) was found to enhance the mRNA levels of adenosine (B11128) monophosphate-activated protein kinase (AMPK) and GLUT4, suggesting a potential for improved glucose uptake. frontiersin.org Similarly, in KK/HlJ diabetic mice, chromium supplementation increased the expression of GLUT4 in skeletal muscle, which correlated with improved glucose tolerance. nih.gov By facilitating the movement of glucose into cells for energy use or storage, chromium complexes contribute to lowering circulating blood glucose levels. researchgate.net
Lipid Metabolism Modulation in Non-Human Models
Beyond glucose regulation, chromium has been implicated in the metabolism of lipids. nih.gov Dyslipidemia, characterized by abnormal levels of cholesterol and triglycerides, often accompanies insulin resistance. Preclinical research suggests that chromium supplementation may influence several aspects of lipid homeostasis.
Chromium appears to play a role in the fundamental processes of fatty acid metabolism. semanticscholar.org Studies in animal models suggest that chromium can influence both the creation (synthesis) and breakdown (oxidation) of fatty acids. In lambs, chromium-methionine supplementation was shown to decrease intramuscular fat content, indicating an effect on lipid accumulation. Maternal chromium status in mice has been shown to have long-term effects on lipid metabolism in their offspring, potentially by altering gene expression in adipose tissue related to the PPAR signaling pathway. nih.gov This pathway is a key regulator of adipocyte differentiation and lipid metabolism. nih.gov
Several animal studies have investigated the effects of different chromium compounds on circulating lipid profiles. In streptozotocin-induced diabetic rats, supplementation with chromium niacinate was found to be more effective than chromium picolinate (B1231196) at significantly lowering total cholesterol and triglyceride levels. nih.gov The study also noted an increase in HDL cholesterol. nih.gov
| Chromium Compound | Animal Model | Key Finding on Lipid Profile |
|---|---|---|
| Chromium Niacinate | Streptozotocin-treated diabetic rats | Significantly lowered total cholesterol and triglycerides; increased HDL cholesterol. nih.gov |
| Chromium(III) Glycinate | Streptozotocin-treated mildly hyperglycemic rats | Significantly decreased total cholesterol, HDL cholesterol, and triacylglycerol levels. nih.gov |
| Chromium complex of D-phenylalanine | ob/ob obese mice | Reduced liver triglyceride levels and lipid accumulation. nih.gov |
| Chromium-methionine | Tan lambs | Decreased intramuscular fat content. |
| Trivalent Chromium-containing milk powder | KK/HlJ obese diabetic mice | Reduced serum levels of triglycerides. nih.gov |
Oxidative Stress Mitigation and Antioxidant Mechanisms
This compound and related trivalent chromium complexes have been investigated for their role in mitigating oxidative stress, primarily through the enhancement of the body's native antioxidant systems. Pre-clinical research points towards an indirect antioxidant effect, bolstering endogenous defenses rather than acting as a primary radical scavenger itself.
Studies suggest that chromium supplementation can positively influence the activity of key antioxidant enzymes. A meta-analysis of randomized clinical trials revealed that chromium supplementation significantly increases levels of glutathione (B108866) (GSH), a critical intracellular antioxidant. imrpress.com However, the same analysis did not find statistically significant changes in the activities of superoxide (B77818) dismutase (SOD) or catalase (CAT). imrpress.com
In diabetic rat models, while the disease state is associated with a decrease in the activity of SOD, CAT, GSH, and glutathione peroxidase (GPX), interventions with certain chromium compounds have shown a capacity to ameliorate these declines. researchgate.net The mechanism for this enhancement may be linked to the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. In diabetic rats, supplementation with chromium chelates was found to increase cerebral Nrf2 levels. nih.gov The Nrf2 pathway is a master regulator of the antioxidant response, controlling the expression of genes that produce antioxidant enzymes and proteins like GSH. nih.gov Furthermore, related compounds such as chromium dinicocysteinate have been shown to elevate blood levels of vitamin C, another vital component of the antioxidant network. nih.gov
The beneficial effects of chromium on antioxidant status may be attributed to the activation of enzymes like glutathione reductase, which regenerates GSH, and the prevention of protein glycation, a major source of oxidative stress in diabetic conditions. imrpress.com
Table 1: Effects of Chromium Compounds on Endogenous Antioxidants and Oxidative Stress Markers
| Compound/Supplement | Model System | Marker | Observed Effect | Citation |
|---|---|---|---|---|
| Chromium (general) | Meta-analysis of human trials | Glutathione (GSH) | Significant Increase | imrpress.com |
| Chromium (general) | Meta-analysis of human trials | Superoxide Dismutase (SOD) | No Significant Change | imrpress.com |
| Chromium (general) | Meta-analysis of human trials | Catalase (CAT) | No Significant Change | imrpress.com |
| Chromium Dinicocysteinate | Zucker Diabetic Fatty Rats | Vitamin C | Increased Blood Levels | nih.gov |
| Chromium Picolinate / Histidinate | Diabetic Rat Brain | Nrf2 | Increased Levels | nih.gov |
| Chromium Dinicocysteinate | Type 2 Diabetic Subjects | Protein Carbonyl | Significant Reduction | nih.gov |
More directly, chromium supplementation has been shown to modulate the redox state by reducing the byproducts of oxidative damage. Studies on chromium dinicocysteinate demonstrated a significant reduction in protein carbonyl levels, a key marker of protein oxidation, in type 2 diabetic subjects. nih.govnih.gov Similarly, in animal models, chromium niacinate and chromium picolinate supplementation led to a decrease in lipid peroxidation. nih.gov
From a chemical standpoint, related chromium(III) complexes, such as chromium glycinate, have been shown to undergo reversible electron transfer. murdoch.edu.au This capacity for redox cycling may play a role in its biological activity and its ability to influence the cellular redox environment, although this mechanism requires further elucidation in the context of this compound. murdoch.edu.au
Inflammatory Response Mechanisms in Non-Human Models
Pre-clinical studies using animal models and cell cultures indicate that chromium complexes can modulate inflammatory pathways, which are often dysregulated in metabolic diseases.
Cytokine and Chemokine Expression Modulation (e.g., TNF-alpha, IL-6, CRP in animal models/cell cultures)
A significant body of evidence from animal studies points to the anti-inflammatory effects of chromium supplementation. In Zucker diabetic fatty (ZDF) rats, a model for type 2 diabetes, supplementation with chromium dinicocysteinate (a closely related complex) markedly lowered the circulating levels of key inflammatory markers, including C-reactive protein (CRP), monocyte chemotactic protein-1 (MCP-1), and intracellular adhesion molecule-1 (ICAM-1). nih.gov
Further studies in streptozotocin-induced diabetic rats have reinforced these findings. Supplementation with chromium niacinate was effective in lowering blood levels of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and CRP. nih.gov In the same study, chromium niacinate appeared to be more effective than chromium picolinate in reducing these markers. nih.gov The anti-inflammatory action appears to be mediated, at least in part, through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a pivotal transcription factor that governs the expression of numerous pro-inflammatory cytokines. In diabetic rats, chromium chelates were found to decrease the cerebral levels of NF-κB, providing a mechanistic basis for the observed reduction in inflammatory cytokines. nih.gov
Table 2: Modulation of Inflammatory Markers by Chromium Compounds in Non-Human Models
| Compound/Supplement | Model System | Marker | Observed Effect | Citation |
|---|---|---|---|---|
| Chromium Dinicocysteinate | Zucker Diabetic Fatty Rats | C-Reactive Protein (CRP) | Significant Reduction | nih.gov |
| Chromium Dinicocysteinate | Zucker Diabetic Fatty Rats | MCP-1 | Significant Reduction | nih.gov |
| Chromium Dinicocysteinate | Zucker Diabetic Fatty Rats | ICAM-1 | Significant Reduction | nih.gov |
| Chromium Niacinate | Diabetic Rats | TNF-α | Significant Reduction | nih.gov |
| Chromium Niacinate | Diabetic Rats | IL-6 | Significant Reduction | nih.gov |
| Chromium Niacinate | Diabetic Rats | CRP | Significant Reduction | nih.gov |
| Chromium Picolinate | Diabetic Rats | TNF-α | Significant Reduction | nih.gov |
| Chromium Picolinate | Diabetic Rats | IL-6 | Significant Reduction | nih.gov |
Immune Cell Activity Regulation (e.g., macrophage polarization, lymphocyte proliferation in vitro/animal immunology)
Beyond modulating inflammatory markers, chromium may also influence the activity of specific immune cells.
Lymphocyte Proliferation: In vitro and human studies suggest a role for chromium in modulating lymphocyte activity. Chromium supplementation has been observed to increase the mitogen-stimulated proliferation of lymphocytes, indicating an enhancement of immune function. nih.gov In individuals with chromium contact sensitivity, T-lymphocytes have been shown to proliferate when exposed to trivalent chromium compounds in the presence of accessory cells, demonstrating a direct interaction between chromium and these adaptive immune cells. nih.gov
Macrophage Polarization: Macrophages are highly plastic cells that can adopt different functional phenotypes, broadly classified as pro-inflammatory (M1) or anti-inflammatory/reparative (M2), in a process called polarization. ijbs.com This process is critical in the initiation and resolution of inflammation. While direct studies examining the effect of this compound on macrophage polarization are limited, a plausible link can be inferred from its known mechanisms of action. The NF-κB signaling pathway is a crucial driver of the M1 pro-inflammatory macrophage phenotype. ijbs.com Given that pre-clinical studies have shown chromium chelates can inhibit NF-κB activation in diabetic rats, it is conceivable that chromium could influence macrophage polarization by suppressing the M1 phenotype. nih.gov This suggests a potential, though not yet directly demonstrated, mechanism by which chromium could temper inflammation by skewing macrophage activity towards a less inflammatory state.
Advanced Analytical Methodologies and Research Techniques
Method Development for Chromium Speciation in Complex Biological Matrices
Determining the exact chemical form and concentration of chromium in biological samples such as blood, urine, and tissue is a significant analytical challenge. nih.gov The biological environment can promote the interconversion of chromium species, making accurate analysis difficult. Therefore, developing robust methods to preserve the original speciation during sample handling and analysis is paramount.
Hyphenated techniques, which couple a separation method with a sensitive detection method, are the gold standard for elemental speciation.
High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS) is one of the most powerful and widely used techniques for chromium speciation. nih.govmdpi.com This method combines the separation capabilities of HPLC, which can separate different chromium complexes based on their chemical properties, with the extremely low detection limits and elemental specificity of ICP-MS. mdpi.com
Researchers have developed various HPLC-ICP-MS methods for the accurate speciation of Cr(III) and Cr(VI) in biological samples. researchgate.net These methods often involve an anion-exchange chromatography column to separate the different charged species. nih.gov For instance, a common approach uses a mobile phase of ammonium (B1175870) nitrate (B79036) at a controlled pH to elute the chromium species, which are then detected by monitoring the chromium isotope (e.g., ⁵³Cr) with ICP-MS. nih.gov While many studies focus on separating Cr(III) from Cr(VI), these methods are foundational for quantifying specific Cr(III) complexes and their metabolites. nih.govresearchgate.net The analysis of chromium picolinate (B1231196), a similar Cr(III) supplement, has been demonstrated using this technique, highlighting its applicability to compounds like chromium dinicotinate glycinate (B8599266). nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is another hyphenated technique, though it is less commonly applied to metal complexes like chromium dinicotinate glycinate. This method typically requires the analyte to be volatile and thermally stable, which necessitates derivatization of the non-volatile chromium complexes into a form suitable for GC analysis. The complexity of this sample preparation step often makes HPLC-ICP-MS the preferred method for chromium speciation in biological matrices.
| Parameter | HPLC-ICP-MS Method 1 | HPLC-ICP-MS Method 2 nih.gov | HPLC-ICP-MS Method 3 mdpi.com |
| Chromatography Column | Strong anion exchange (PRP-X100) | Anion exchange guard columns (Dionex IonPac AG7) | Weak anion-exchange |
| Mobile Phase | 30 mmol L⁻¹ NH₄NO₃ (pH 6) | NH₄NO₃ solution (30 mM, pH = 6) | Alkali solution |
| Detection | ICP-MS | ICP-MS detecting ⁵³Cr | ICP-MS |
| Analysis Time | Not specified | Not specified | < 1.5 minutes for Cr(VI) |
| Application | Cr(III) and Cr(VI) in biological tissues | Cr speciation in food supplements | Cr(VI) in food products |
The accurate determination of trace quantities of chromium in biological materials is critically dependent on rigorous sample collection and preparation protocols designed to prevent contamination. nih.govcdc.gov Chromium is present in many common laboratory materials, making it a frequent source of contamination. inorganicventures.com
Key strategies to ensure sample integrity include:
Avoiding Contaminated Tools : Stainless steel needles, scalpels, and grinding equipment should not be used for sample collection or homogenization, as they can leach chromium into the sample. nih.govinorganicventures.com
Using High-Purity Reagents : All reagents and acids used for digestion or dilution must be of the highest possible purity to avoid introducing external chromium. nih.gov
Controlling Environmental Contamination : Samples should be handled in a controlled, dust-free environment (e.g., a clean room or laminar flow hood) to prevent contamination from airborne particles. cdc.gov
Proper Container Selection : Collection and storage containers, typically made of polyethylene (B3416737) or other suitable plastics, must be acid-cleaned prior to use. cdc.gov Unwashed commercial tubes have been shown to be a source of chromium contamination. nih.gov
Minimizing Analyte Loss : During sample digestion (ashing), care must be taken to prevent the loss of volatile chromium compounds. Wet ashing in closed containers, such as PTFE "bombs," is often recommended. nist.gov
Solid-phase extraction (SPE) has been proposed as a rapid and effective technique for preparing biological samples for trace element analysis.
Advanced Imaging Techniques for Subcellular Chromium Distribution
Understanding the mechanism of action of this compound involves visualizing its distribution within the cellular environment. Advanced imaging techniques provide the ability to map the location of elements and even specific isotopes at the subcellular level with high resolution.
Synchrotron X-ray Fluorescence Microscopy (SXRF) is a premier technique for mapping the distribution of elements within a single cell. nih.gov It is one of the few techniques that can be used on fully hydrated biological samples, such as whole cells, preserving them in a near-native state. nih.govresearchgate.net The intense, focused X-ray beam from a synchrotron excites atoms within the sample, causing them to emit fluorescent X-rays characteristic of each element. nih.gov
By scanning the beam across the cell, a quantitative, high-resolution map of the elemental distribution is generated. nih.gov SXRF can achieve submicron spatial resolution, allowing for the localization of chromium within specific organelles. nih.gov This technique is ideally suited to study the intracellular topography of chromium delivered by supplements like this compound. nih.govresearchgate.net
Nano Secondary Ion Mass Spectrometry (NanoSIMS) offers unparalleled spatial resolution (down to 50 nm) and high sensitivity for elemental and isotopic analysis. goldschmidt.infosemanticscholar.org The technique works by bombarding the sample surface with a finely focused primary ion beam (e.g., Cs⁺ or O⁻), which sputters secondary ions from the surface. semanticscholar.orgcasa-facility.com These secondary ions are then analyzed by a mass spectrometer. goldschmidt.info
A key advantage of NanoSIMS is its ability to perform isotopic tracing. cameca.com By synthesizing this compound with a specific, less common stable isotope of chromium (e.g., ⁵⁴Cr), researchers can track the compound's path through a cell with high precision, distinguishing the supplemented chromium from the chromium already present. caltech.edu The ability to simultaneously detect up to seven different ionic species allows for perfect correlation of elemental and isotopic signals, providing a detailed picture of metabolic function at the single-cell level. semanticscholar.orgcameca.com
| Technique | Principle | Spatial Resolution | Key Advantage for Chromium Analysis |
| SXRF | X-ray excitation causes elemental fluorescence | < 1 µm (submicron) nih.gov | Quantitative mapping in hydrated, whole cells. nih.govresearchgate.net |
| NanoSIMS | Sputtering of secondary ions from surface with a focused ion beam | Down to 50 nm goldschmidt.infosemanticscholar.org | Ultra-high resolution isotopic tracing to track specific chromium sources. cameca.comcaltech.edu |
| Confocal Microscopy | Laser-induced fluorescence of specific probes | ~200-250 nm | Real-time imaging of chromium interactions in living cells. nih.govnih.gov |
Confocal microscopy is a powerful optical imaging technique used to create sharp, detailed images of living cells. nih.gov To visualize metal ions like chromium, which are not naturally fluorescent, researchers develop specific fluorescent probes. nih.gov
These probes are molecules designed to exhibit a change in their fluorescent properties—such as turning on, turning off, or shifting in color—upon binding to a specific ion like Cr(III). nih.govresearchgate.net For example, a rhodamine-based probe has been developed that acts as a chemosensor for Cr(III), fluorescing at approximately 586 nm upon binding. nih.gov
By introducing such a probe into cells treated with this compound, researchers can use confocal microscopy to observe the location and potential interactions of Cr(III) in real-time. nih.govmdpi.com This method has been successfully used to show that Cr(VI) can be reduced to Cr(III) inside cells, and the resulting Cr(III) can be imaged, demonstrating the technique's utility for tracking chromium's intracellular fate. nih.gov
Biosensor Development for Real-time Chromium Complex Detection and Interaction Monitoring
Biosensors are analytical devices that combine a biological component with a physicochemical detector to provide rapid, selective, and sensitive detection of chemical substances. While much of the existing research on chromium biosensors has focused on the detection of toxic hexavalent chromium (Cr(VI)) in environmental samples, the underlying principles and technologies are adaptable for monitoring therapeutic trivalent chromium (Cr(III)) complexes like this compound in biological matrices. newbioworld.orgjuniperpublishers.com
The development of biosensors for chromium speciation offers significant advantages over traditional spectroscopic and chromatographic techniques, which can be time-consuming and require extensive sample preparation. newbioworld.org Key biosensor types with potential application in this area include:
Amperometric Biosensors: These devices measure the change in electric current resulting from the oxidation or reduction of a substance. For chromium, this can involve the direct enzymatic reduction of a chromium species or indirect quantification based on enzyme inhibition. newbioworld.org Amperometric biosensors for chromium have demonstrated high sensitivity and rapid quantification. newbioworld.org
Conductometric Biosensors: These sensors measure changes in the electrical conductivity of a medium resulting from enzymatic reactions. They offer benefits such as potential for miniaturization and cost-effectiveness. newbioworld.org A conductometric biosensor using thiosulphate oxidizing bacteria has been developed for Cr(VI) detection with a limit of 100 µg/l. newbioworld.org
Microbial Fuel Cell (MFC) Biosensors: MFC-based biosensors utilize the electrical signal generated by microorganisms as they metabolize a target analyte. nih.govmdpi.com These systems are promising for real-time, continuous monitoring. An MFC biosensor designed for Cr(VI) demonstrated a low detection limit of 0.0075 mg/L and a rapid response time of 20 seconds. nih.gov Such a system could theoretically be adapted to monitor the stability or transformation of this compound in solution.
Optical Biosensors (Optodes): These sensors rely on a colorimetric or fluorescent change upon interaction with the analyte. An innovative optical sensor for Cr(VI) using a cellulose (B213188) triacetate matrix with a specific chromophore achieved a detection limit as low as 2.85 ng/mL. rsc.orgrsc.org This high sensitivity could be leveraged for detecting trace amounts of chromium species in biological fluids.
The primary challenge lies in developing biorecognition elements (e.g., enzymes, antibodies, or microorganisms) with high specificity for this compound or its metabolic products. Real-time monitoring with such biosensors could provide invaluable data on the compound's pharmacokinetics, including its stability in the bloodstream and its interaction with cellular components.
Interactive Table 1: Comparison of Biosensor Technologies for Chromium Detection
| Biosensor Type | Principle of Operation | Reported Detection Limit (for Cr(VI)) | Response Time | Key Advantages |
|---|---|---|---|---|
| Amperometric | Measures current from redox reactions | 0.20-6.84 mg/l newbioworld.org | Rapid newbioworld.org | High sensitivity, rapid quantification newbioworld.org |
| Conductometric | Measures change in electrical conductivity | 100 µg/l newbioworld.org | - | Cost-effective, potential for miniaturization newbioworld.org |
| Microbial Fuel Cell (MFC) | Measures electrical signal from microbial metabolism | 0.0075 mg/L nih.gov | 20 seconds nih.gov | Suitable for real-time, continuous monitoring nih.gov |
| Optical (Optode) | Measures change in optical properties (e.g., color) | 2.85 ng/mL rsc.orgrsc.org | Fast rsc.org | High sensitivity, cost-effective, easy preparation rsc.org |
In Vitro and Ex Vivo Model Systems for Mechanistic Elucidation
To understand the biological mechanisms of this compound without the complexities of a full in vivo system, researchers employ advanced in vitro and ex vivo models. These systems bridge the gap between simple cell cultures and animal studies, offering a more physiologically relevant environment to study organ-specific effects. nih.govuminho.pt
Organ-on-a-chip (OOC) technology represents a significant leap forward in in vitro modeling. mdpi.com These microfluidic devices contain continuously perfused microchannels populated with living cells from specific organs, arranged to replicate key physiological functions and tissue-tissue interfaces. mdpi.comhumanspecificresearch.org OOCs are typically fabricated from flexible, transparent polymers, allowing for real-time monitoring of cellular responses. humanspecificresearch.org
For studying this compound, several OOC models could be employed:
Intestine-on-a-Chip: This model could be used to study the absorption and transport of the compound across the intestinal barrier, providing insights into its bioavailability.
Liver-on-a-Chip: As the primary site of metabolism, a liver-on-a-chip containing human hepatocytes could elucidate the metabolic pathways of this compound and assess its effects on liver function. nih.gov
Kidney-on-a-Chip: This model would be valuable for investigating the renal handling and excretion of the chromium complex and its metabolites. nih.gov
The key advantage of OOC technology is its ability to simulate the dynamic microenvironment of a living organ, including mechanical forces (like breathing in a lung-on-a-chip) and fluid flow, which are absent in static cell cultures. uminho.ptnih.gov This allows for more accurate predictions of human responses compared to traditional methods. humanspecificresearch.org
Interactive Table 2: Potential Applications of Organ-on-a-Chip (OOC) in this compound Research
| OOC Model | Key Features | Research Application | Potential Data Output |
|---|---|---|---|
| Intestine-on-a-Chip | Co-culture of epithelial and endothelial cells, fluid flow | Study of absorption and transport | Bioavailability rates, transport mechanisms |
| Liver-on-a-Chip | 3D arrangement of hepatocytes, Kupffer cells; perfusion | Elucidation of metabolic pathways | Metabolite identification, enzyme kinetics, toxicity assessment |
| Kidney-on-a-Chip | Models of glomerulus and renal tubules, fluid shear stress | Investigation of excretion and reabsorption | Renal clearance rates, nephrotoxicity screening |
| Multi-Organ-Chip | Connects multiple OOC models (e.g., liver and kidney) | Systemic interaction and metabolism studies | Inter-organ effects, comprehensive pharmacokinetic profiles |
Precision-cut tissue slices (PCTS) are an ex vivo model that preserves the complex, three-dimensional architecture of an organ. nih.govrug.nl By using a specialized microtome, thin, viable slices of tissue (typically 100-500 µm thick) can be prepared from organs like the liver, kidney, or intestine while keeping the native cell-cell and cell-matrix interactions intact. rug.nlprecisionary.comspringermedizin.de
This methodology is highly valuable for metabolic studies because all the different cell types of the organ are present in their original configuration, providing a mini-model that closely resembles the in vivo state. nih.govresearchgate.net For research on this compound, PCTS offer several applications:
Metabolite Profiling: Incubating precision-cut liver slices (PCLS) with this compound allows researchers to identify the resulting metabolites in a highly relevant biological context. nih.gov
Enzyme Activity: PCLS can be used to determine which cytochrome P450 enzymes or other metabolic pathways are involved in the biotransformation of the compound. researchgate.net
Regional Differences: Precision-cut intestinal slices (PCIS) can be prepared from different regions (duodenum, jejunum, ileum) to study regional variations in metabolism and transport. rug.nl
The use of PCTS allows for direct comparison across species, including human tissue, providing crucial data for translating preclinical findings. researchgate.net It is a powerful tool for investigating the metabolism and potential drug-drug interactions of novel chemical entities like this compound. nih.gov
Interactive Table 3: Applications of Precision-Cut Tissue Slices (PCTS) in Metabolism Studies
| Tissue Slice Type | Organ of Origin | Primary Cell Types | Key Research Applications for this compound |
|---|---|---|---|
| PCLS | Liver | Hepatocytes, Kupffer cells, Stellate cells, Endothelial cells | Biotransformation pathways, metabolite identification, enzyme induction/inhibition studies nih.govresearchgate.net |
| PCIS | Intestine | Enterocytes, Goblet cells, Paneth cells | First-pass metabolism, absorption kinetics, transporter protein activity rug.nl |
| PCKS | Kidney | Proximal/distal tubule cells, Glomerular cells | Renal metabolism, excretion pathways, assessment of nephrotoxicity precisionary.com |
Theoretical and Computational Research Approaches
Molecular Modeling and Docking Studies
Molecular modeling and docking simulations are powerful computational tools to predict how a ligand, such as chromium dinicotinate glycinate (B8599266), might interact with biological macromolecules, particularly proteins. These methods are crucial for postulating mechanisms of action at a molecular level.
Ligand-Protein Interaction Predictions and Binding Site Analysis
While specific docking studies on chromium dinicotinate glycinate are not extensively reported in publicly available literature, research on similar chromium(III) complexes provides a framework for understanding its potential interactions. For instance, molecular modeling has been employed to investigate the interaction of various chromium(III) complexes with DNA, revealing preferences for binding within the minor groove. nih.gov Such studies determine the binding energy and hydrogen bond parameters between the chromium complex and the biological target. nih.gov
Docking studies on related compounds, like chromium picolinate (B1231196), with protein tyrosine phosphatase (PTP), a key enzyme in insulin (B600854) signaling pathways, have been performed to understand its potential role in glucose metabolism. researchgate.net These studies calculate the interaction energy and identify the specific amino acid residues involved in the binding, offering insights into how the complex might modulate protein function. researchgate.net It is hypothesized that this compound could interact with similar biological targets, and its distinct ligand composition (nicotinate and glycinate) would influence the specificity and strength of these interactions. The presence of both nicotinic acid and glycine (B1666218) as ligands is thought to enhance the solubility and bioavailability of chromium compared to other forms. murdoch.edu.au
Active Site Binding Affinity and Specificity Calculations
The binding affinity and specificity of a ligand for a protein's active site are critical determinants of its biological effect. Computational methods can quantify these parameters. For example, docking calculations for chromium(III) picolinate with PTP yielded an interaction energy of -7.000 kcal/mol, indicating a favorable binding. researchgate.net This value is compared with that of other molecules to assess relative affinity. researchgate.net
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of molecules like this compound.
Electronic Structure and Reactivity Predictions of the Complex
DFT calculations are used to optimize the geometry of chromium complexes and to analyze their electronic structure. murdoch.edu.au These calculations can determine key parameters such as bond lengths and angles. For instance, in related chromium(III)-glycinate complexes, the Cr-N and Cr-O bond distances have been calculated to be 2.068 Å and 1.965 Å, respectively. murdoch.edu.au This suggests that the Cr-N bond is weaker than the Cr-O bond. murdoch.edu.au
The electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can be calculated to predict the complex's reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. A smaller gap suggests higher reactivity. These computational approaches have been applied to a range of chromium(III) supplements to understand their speciation and reactivity in different physiological environments. murdoch.edu.au
Spectroscopic Property Simulations (e.g., IR, UV-Vis, NMR)
Quantum chemical calculations can simulate various types of spectra, which can then be compared with experimental data to confirm the structure of a compound.
Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed from the vibrational frequencies calculated using DFT. mpg.de For chromium(III)-glycinato complexes, the calculated vibrational frequencies help in assigning the experimentally observed IR bands to specific molecular motions. murdoch.edu.au
UV-Vis Spectroscopy: The electronic transitions observed in UV-Vis spectroscopy can be predicted by time-dependent DFT (TD-DFT) calculations. For chromium(III) complexes, these calculations help in assigning the observed absorption bands to specific d-d electronic transitions, which are characteristic of the octahedral geometry around the chromium ion. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: While challenging for paramagnetic complexes like those of chromium(III), computational methods can aid in the interpretation of NMR spectra. researchgate.netusda.gov For related chromium nicotinate (B505614) complexes, NMR studies have been used to investigate the coordination environment of the chromium ion. researchgate.netusda.gov
Molecular Dynamics Simulations for Conformational Analysis and Stability
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, offering a view of their conformational flexibility and stability in different environments, such as in aqueous solution. acs.org
MD simulations have been used to study the stability of chromium complexes with biological molecules. For example, simulations of a chromium-phenylalanine complex with α-synuclein showed minimal structural fluctuations over a 100-nanosecond simulation, indicating a stable interaction. researchgate.net This type of analysis is crucial for understanding how a complex like this compound might behave in a biological system, how it maintains its structural integrity, and how it might interact with and influence the conformation of proteins or other biomolecules. While specific MD simulation data for this compound is not widely published, the methodology is well-established for studying similar metal complexes. acs.orgresearchgate.net
Comparative Research and Future Directions in Chromium Complex Research
Comparative Analysis with Other Organic Chromium (III) Complexes (e.g., Picolinate (B1231196), Nicotinate (B505614), Polynicotinate)
The biological activity and efficacy of chromium supplements are highly dependent on the organic ligands attached to the central chromium (III) ion. These ligands influence the compound's stability, solubility, absorption, and mechanism of action. Chromium dinicotinate glycinate (B8599266), a complex of trivalent chromium with two nicotinic acid (niacin) molecules and one glycine (B1666218) molecule, is one of several organic forms developed to enhance chromium's bioavailability and bioactivity. smolecule.comgoogle.comgoogle.com Other common forms include chromium picolinate, chromium nicotinate, and chromium polynicotinate.
The structural variations among organic chromium complexes are central to their differing biological effects. Each ligand imparts unique properties to the chromium complex.
Chromium Dinicotinate Glycinate: This complex features a trivalent chromium atom coordinated with two nicotinic acid ligands and one glycine ligand. smolecule.com The presence of both niacin and the amino acid glycine is thought to be important for its biological activity. google.comgoogle.com
Chromium Picolinate: This complex consists of a central Cr(III) ion bonded to three picolinic acid ligands. pediaa.com The structure, featuring pyridine (B92270) nitrogen ligands, is thought to be hydrophobic, which may facilitate its passage across the lipid bilayers of cell membranes. researchgate.net
Chromium Nicotinate (and Polynicotinate): Chromium nicotinate involves chromium bound to nicotinic acid (niacin). pediaa.com The term "chromium polynicotinate" is often used to describe a mixture of chromium di- and tri-nicotinate, with the tri-nicotinate form typically being dominant. wikipedia.org Niacin itself is believed to enhance the absorption of chromium. pediaa.com
The key difference lies in the chelating agent: picolinic acid, nicotinic acid, or a combination of nicotinic acid and glycine. While picolinic acid and nicotinic acid are both derivatives of pyridine, their different structures affect how they bind to chromium and how the resulting complex interacts with biological systems. For instance, it has been discovered that chromium bound to niacin significantly enhances insulin (B600854) action in vitro, an effect not observed with chromium alone or when bound to picolinic acid. google.com The inclusion of amino acids like glycine, cysteine, glutamate, and aspartate is considered important for creating highly bioactive chromium complexes. google.comgoogle.com
Table 1: Structural Comparison of Organic Chromium (III) Complexes
| Compound Name | Central Metal Ion | Ligands | Key Structural Feature | Potential Biological Implication |
| This compound | Chromium (III) | 2x Nicotinic Acid, 1x Glycine | Combination of niacin and an amino acid ligand. smolecule.comgoogle.comgoogle.com | The presence of both ligands may enhance bioactivity. google.comgoogle.com |
| Chromium Picolinate | Chromium (III) | 3x Picolinic Acid | Hydrophobic nature due to picolinate ligands. pediaa.comresearchgate.net | May facilitate easier absorption across cell membranes. researchgate.net |
| Chromium Nicotinate | Chromium (III) | 3x Nicotinic Acid | Complex with niacin, a B-vitamin. pediaa.comwikipedia.org | Niacin is thought to enhance chromium absorption. pediaa.com |
| Chromium Polynicotinate | Chromium (III) | Mixture of di- and tri-nicotinate | A mixture of chromium nicotinate species. wikipedia.org | Aims to provide a bioavailable form of chromium. wikipedia.org |
While most organic chromium complexes are thought to potentiate insulin signaling, their precise mechanisms can differ. The primary proposed mechanism involves the chromium-containing oligopeptide, chromodulin, which is believed to activate the insulin receptor kinase, thereby amplifying the insulin signaling cascade. smolecule.comnih.gov
This compound: The proposed mechanism for this compound involves the formation of chromodulin, which activates insulin receptor kinase activity to enhance the insulin signaling cascade. smolecule.com
Chromium Picolinate and Nicotinate: These complexes also work to increase insulin sensitivity. drugbank.comresearchgate.net The mechanism involves enhancing the kinase activity of the insulin receptor beta subunit and increasing the activity of downstream effectors like phosphoinositide 3-kinase (PI3K) and protein kinase B (Akt). drugbank.comresearchgate.net This ultimately promotes the translocation of GLUT4 glucose transporters to the cell surface, increasing glucose uptake. drugbank.comresearchgate.net Some research suggests that under insulin-resistant conditions, chromium can also promote GLUT4 translocation through pathways independent of the insulin receptor, IRS-1, PI3K, or Akt, possibly by altering membrane fluidity. drugbank.com
Comparative Studies: In a study comparing chromium dinicocysteinate (CDNC), chromium dinicotinate, and chromium picolinate in Zucker diabetic fatty (ZDF) rats, CDNC was found to be the most effective. nih.govscience.gov Its superior action was apparently mediated by the inhibition of NF-κB, Akt, and Glut-2 in the liver, demonstrating that different ligands can lead to distinct downstream cellular effects. nih.gov Furthermore, previous in vitro work showed that chromium glycinate and chromium acetate (B1210297) could slightly increase the phosphorylation of Insulin Receptor Substrate-1 (IRS-1) even without insulin, suggesting a direct effect on the insulin signaling pathway that might differ from other complexes. nih.gov
Direct comparisons in preclinical models have revealed significant differences in the bioactivity and bioavailability of various chromium complexes.
Bioavailability: Animal studies have indicated that bioavailability varies significantly between different forms. For example, one study in a rat model demonstrated that a chromium nicotinate complex (ChromeMate®) was 311% more bioavailable than chromium picolinate and 672% more bioavailable than chromium chloride. google.comgoogle.com Another study in humans found that 24-hour urinary chromium excretion, an indicator of absorption, was higher after supplementation with chromium polynicotinate compared to a chromium nicotinate-glycinate complex. fda.gov
Metabolic Effects in Animal Models: In streptozotocin-treated diabetic rats, both chromium glycinate and chromium picolinate were evaluated for their hypoglycemic potential. nih.gov In a separate study with the same animal model, chromium niacinate was found to be more effective than chromium picolinate at lowering triglycerides and total cholesterol. nih.gov A study in Zucker diabetic fatty rats reported that chromium dinicocysteinate was significantly more effective than both chromium dinicotinate and chromium picolinate at improving blood glucose and reducing markers of vascular inflammation like C-reactive protein (CRP), MCP-1, and ICAM-1. nih.gov
Table 2: Comparative Bioactivity of Chromium Complexes in Preclinical Models
| Chromium Complex | Animal/Cell Model | Mechanistic Focus/Outcome | Finding | Citation |
| Chromium Glycinate vs. Picolinate | Streptozotocin-induced diabetic rats | Evaluation of hypoglycemic potential. | Both complexes were tested for their ability to lower blood glucose. | nih.gov |
| Chromium Niacinate vs. Picolinate | Streptozotocin-induced diabetic rats | Effects on blood lipids and inflammatory markers (TNF-α, IL-6, CRP). | Niacinate was more effective at lowering triglycerides and cholesterol; both lowered inflammatory markers. | nih.gov |
| Chromium Dinicocysteinate vs. Dinicotinate vs. Picolinate | Zucker Diabetic Fatty (ZDF) rats | Glycemic control and vascular inflammation markers (CRP, MCP-1, ICAM-1); liver signaling (NF-κB, Akt, Glut-2). | Dinicocysteinate was most efficacious, linked to inhibition of NF-κB, Akt, and Glut-2. | nih.gov |
| Chromium Nicotinate vs. Picolinate vs. Chloride | Rat model | Comparative retention/absorption (bioavailability). | Nicotinate complex showed significantly higher bioavailability than picolinate and chloride forms. | google.comgoogle.com |
| Chromium Polynicotinate vs. Nicotinate-Glycinate | Humans | Urinary chromium excretion (indicator of absorption). | Higher chromium excretion was observed with polynicotinate. | fda.gov |
Synergistic Interactions with Other Bioactive Compounds (mechanistic focus in pre-clinical models)
The ligands in this compound, namely nicotinic acid and glycine, may themselves facilitate synergistic interactions. Nicotinic acid's role in cellular uptake mechanisms could potentially enhance the absorption of other nutrients. smolecule.com Research has also examined the effects of combining niacin-bound chromium with other compounds. For example, one study investigated a combination of a Garcinia cambogia extract, niacin-bound chromium, and a Gymnema sylvestre extract. wikipedia.org The concept of synergy is central to the formulation of such complexes, where the individual components may work together to produce a greater effect than the sum of their individual actions.
Identification of Knowledge Gaps in Fundamental Mechanistic Understanding of this compound
Despite its availability, there is a significant lack of research focused specifically on the fundamental mechanisms of this compound. Much of the mechanistic work has been conducted on more common forms like picolinate and nicotinate or on chromium in general. drugbank.comresearchgate.net
Key knowledge gaps include:
Specific Cellular Fate: How the intact this compound complex is absorbed, transported, and metabolized, and whether it delivers chromium to the cell more effectively than its dissociated components. The speciation of the complex under various physiological conditions is not well understood. murdoch.edu.au
Unique Mechanistic Pathways: While it is presumed to act via the chromodulin-insulin receptor pathway, it is unclear if the glycinate and dinicotinate components confer any unique signaling advantages or engage other cellular targets compared to other chromium forms. smolecule.com
Direct Comparative Studies: There is a scarcity of head-to-head preclinical studies comparing the mechanistic effects of this compound against other forms like picolinate, nicotinate, and dinicocysteinate using standardized models and assays. caringsunshine.com
Emerging Research Areas and Unexplored Mechanistic Avenues for the Compound
Future research into this compound is poised to explore several promising areas beyond its role in insulin signaling.
Exploring Non-Insulin Dependent Pathways: Research indicates that chromium may exert beneficial effects independently of the main insulin signaling cascade, for instance, by altering membrane cholesterol and fluidity to promote GLUT4 translocation. drugbank.com Investigating whether this compound has a pronounced effect on these alternative pathways is a key future direction.
Interaction with Other Cellular Receptors and Enzymes: The role of chromium complexes in attenuating protein-tyrosine phosphatase 1B (PTP1B), a negative regulator of insulin signaling, is an important area. drugbank.com Further studies could explore if the specific structure of this compound makes it a more potent inhibitor of PTP1B or other related enzymes.
Computational and Spectroscopic Studies: Advanced computational modeling and experimental techniques can provide a deeper mechanistic understanding of the substitution reactions and speciation of this compound in physiological environments. murdoch.edu.aumurdoch.edu.au This could help predict its interactions with various biomolecules and elucidate its ultimate fate in the body.
Synergistic Effects with Other Micronutrients: A deeper dive into the synergistic potential of the glycine and niacin ligands is warranted. Research could focus on how this specific complex influences the transport and activity of other essential nutrients at a molecular level. smolecule.com
Methodological Innovations and Technological Advancements for Future Research on Organically Complexed Chromium
The investigation into organically complexed chromium, including compounds like this compound, is continually evolving, driven by significant methodological and technological progress. These advancements are crucial for accurately characterizing the structure, speciation, and biological interactions of these complex molecules. Future research is poised to leverage these innovations to gain deeper insights into the mechanisms of action and potential applications of such chromium compounds.
Advanced Analytical Techniques for Speciation Analysis
A primary challenge in chromium research is the differentiation between its various oxidation states and complexed forms, a process known as speciation. nih.govtandfonline.com The biological and toxicological properties of chromium are highly dependent on its form, with Cr(III) being considered a micronutrient and Cr(VI) a potent carcinogen. nih.govaaem.pl Therefore, precise analytical methods are essential.
Recent years have seen the rise of powerful, hyphenated analytical techniques that couple separation methods with sensitive detection technologies. High-Performance Liquid Chromatography (HPLC) combined with Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) has become a highly selective and rapid method for chromium speciation. nih.govmdpi.com This technique allows for the separation of different chromium complexes from a sample, followed by highly sensitive elemental detection. The addition of a Diode-Array Detector (DAD) to this setup (HPLC-DAD-ICP-MS) provides molecular and elemental information simultaneously from a single injection, offering a more comprehensive analysis of biomolecules associated with chromium species. nih.govmdpi.com
Flow systems and novel solid-phase extraction materials have also been developed to automate sample pretreatment and the separation of chromium species, enhancing the efficiency and reliability of analyses. tandfonline.com These methods are critical for studying the behavior of organically complexed chromium in various matrices, including biological and environmental samples. asianpubs.org
| Technique | Description | Application in Chromium Research | Reference |
|---|---|---|---|
| HPLC-ICP-MS | Combines the separation capabilities of High-Performance Liquid Chromatography with the sensitive elemental detection of Inductively Coupled Plasma-Mass Spectrometry. | Enables rapid and precise speciation analysis of Cr(III) and Cr(VI) in various samples, including foods and biological tissues. | nih.govmdpi.com |
| HPLC-DAD/ICP-MS | A hyphenated technique that provides both molecular (from Diode-Array Detection) and elemental (from ICP-MS) information simultaneously. | Allows for the simultaneous detection of chromium species and associated biomolecules, crucial for understanding metabolic pathways. nih.govmdpi.com | nih.govmdpi.com |
| Automated Flow Systems | Systems designed for the automation of sample pretreatment, separation, and preconcentration of chromium species. | Improves the efficiency and reproducibility of chromium speciation analysis in environmental matrices. tandfonline.com | tandfonline.com |
| EXAFS Spectroscopy | Extended X-ray Absorption Fine Structure spectroscopy provides information on the local atomic structure around a specific element. | Investigates the coordination chemistry and stability of chromium(III) complexes with natural organic matter. acs.org | acs.org |
Computational and Modeling Approaches
Alongside experimental techniques, computational chemistry has emerged as a powerful tool for investigating the properties of chromium complexes. murdoch.edu.au Density Functional Theory (DFT) and other state-of-the-art computational methods allow researchers to model the electronic structure, stability, and reactivity of complexes like chromium picolinate and chromium chloride. murdoch.edu.aunih.gov These theoretical studies provide mechanistic insights into substitution reactions and aquation processes under various conditions, which are difficult to observe experimentally. murdoch.edu.au
Such computational models are invaluable for predicting the behavior of this compound in physiological environments. By understanding the formation of different species and their potential interactions with biomolecules, researchers can better hypothesize its mechanism of action. murdoch.edu.au
Future Research Directions
The future of research on organically complexed chromium will likely be shaped by the integration of cutting-edge technologies and interdisciplinary approaches.
Big Data and Machine Learning : The application of big data analytics and machine learning algorithms holds transformative potential for chromium research. preprints.org These tools can be used to develop predictive models for contamination patterns, biological activity, and the outcomes of remediation technologies based on large datasets. preprints.org
Advanced Materials and Catalysis : There is growing interest in developing novel chromium-based materials, such as metal-organic frameworks (MOFs), for applications in catalysis. nih.gov Research into the synthesis of new chromium complexes is paving the way for their use as luminophores, in solar cells, and for photoredox catalysis. nih.gov These innovations in synthetic chemistry could lead to the development of new functional materials based on chromium complexes. elsevierpure.com
Enhanced Biological Understanding : Innovations like the Repair Assisted Damage Detection (RADD) method, which can detect DNA changes in cells, will allow for more sensitive screening of the genotoxic potential of various chromium compounds. aaem.pl Combining these techniques with advanced speciation analysis will provide a clearer picture of the biological activity of specific complexes like this compound.
| Future Direction | Key Technologies/Methodologies | Potential Impact on Chromium Research | Reference |
|---|---|---|---|
| Predictive Modeling | Big Data Analytics, Machine Learning, Artificial Intelligence (AI) | Development of models to predict the environmental fate, biological activity, and toxicity of chromium complexes. preprints.org | preprints.org |
| Novel Material Synthesis | Metal-Organic Frameworks (MOFs), Advanced Ligand Design, Photoredox Catalysis | Creation of new functional materials for applications in catalysis, solar energy, and organic synthesis. nih.govnih.gov | nih.govnih.govelsevierpure.com |
| Advanced Genotoxicity and Bioactivity Screening | Repair Assisted Damage Detection (RADD), High-Content Screening, Hyphenated Speciation Techniques | More precise evaluation of the biological effects of specific chromium complexes, leading to a better understanding of their safety and efficacy. aaem.pl | aaem.pl |
| Mechanistic Studies via Computational Chemistry | Density Functional Theory (DFT), Polarizable Continuum Models (PCM) | In-depth understanding of reaction pathways, speciation, and interactions of chromium complexes at the molecular level. murdoch.edu.au | murdoch.edu.au |
By harnessing these methodological innovations and technological advancements, future research on this compound can move beyond basic characterization towards a detailed mechanistic understanding of its behavior in biological systems. This will be essential for substantiating its potential applications and ensuring its safe use.
Q & A
Basic Research Questions
Q. What are the established mechanisms by which CDG modulates glucose metabolism in preclinical models?
- Methodological Guidance : To investigate CDG's role in glucose regulation, design in vivo studies using rodent models of hyperglycemia. Measure fasting blood glucose, insulin sensitivity (e.g., HOMA-IR), and tissue-specific chromium uptake via ICP-MS. Include controls for diet and chromium-free baselines. A study in rats demonstrated a 48% reduction in fasting glucose and improved HbA1c with CDG supplementation, attributed to enhanced insulin receptor binding . Compare outcomes to other chromium complexes (e.g., picolinate, histidinate) to assess ligand-specific effects .
Q. How does the glycinate ligand influence CDG’s stability and bioavailability compared to other chromium complexes?
- Methodological Guidance : Use voltammetry or potentiometric titration to determine stability constants under physiological pH (e.g., 7.4). Compare dissolution rates in simulated gastric fluid to assess ligand impact on chromium release. Albion Laboratories’ TRAACS® chelation technology reports 57.5% absorption for CDG, higher than inorganic chromium salts . Validate bioavailability via dual-isotope tracer studies in animal models.
Q. What are validated protocols for quantifying chromium speciation in CDG-supplemented biological samples?
- Methodological Guidance : Employ ICP-MS for total chromium quantification and HPLC-ICP-MS for speciation analysis. Pre-treat samples with chelating agents to preserve chromium-glycinate complexes. Reference methodologies from studies on actinide glycinate complexes, which detail electrode-based detection of metal-ligand interactions .
Advanced Research Questions
Q. How do tissue-specific copper-zinc ratios interact with CDG supplementation in hyperglycemic models?
- Methodological Guidance : In a rat model of mild hyperglycemia, analyze liver, kidney, and muscle tissues post-CDG administration. Use atomic absorption spectroscopy to measure Cu/Zn ratios and correlate with glucose homeostasis markers. A 2020 study found CDG attenuated elevated Cu/Zn ratios in hyperglycemic rats, suggesting a redox-modulatory role . Include ROS scavenging assays to link metal ratios to oxidative stress outcomes.
Q. What experimental designs reconcile contradictions between CDG’s reported glycemic benefits and glycine-mediated gastrointestinal side effects?
- Methodological Guidance : Conduct dose-response studies in parallel cohorts. Monitor GI distress (e.g., gastric pH, inflammation markers) alongside glucose metrics. A 2008 study noted glycine dissociation in the stomach as a potential irritant, but ligand stability assays can clarify whether glycine release correlates with adverse effects . Use crossover trials to isolate CDG-specific effects from confounding variables.
Q. What are the long-term epigenetic effects of CDG on insulin signaling pathways?
- Methodological Guidance : Perform RNA-seq and ChIP-seq on pancreatic β-cells or liver tissues after chronic CDG exposure (6–12 months). Focus on chromatin remodeling near insulin receptor (INSR) and GLUT4 loci. Compare with chromium picolinate, which has shown histone modification activity in prior studies .
Methodological Challenges and Solutions
Q. How can researchers optimize PICOT frameworks for CDG clinical trials?
- Example PICOT :
- Population: Adults with prediabetes (HbA1c 5.7–6.4%).
- Intervention: 200 µg/day CDG for 12 weeks.
- Comparison: Placebo or chromium picolinate.
- Outcome: Change in HOMA-IR and fasting glucose.
- Time: 12 weeks with follow-up at 24 weeks.
Q. What statistical approaches address variability in chromium uptake studies?
- Guidance : Apply mixed-effects models to account for inter-individual differences in absorption. Use bootstrapping for small-sample studies (n < 30). A 2020 rodent study used ANOVA with Tukey post-hoc tests to compare tissue chromium levels across treatment groups .
Data Contradiction Analysis
Q. Why do some studies report CDG’s efficacy in glycemic control while others highlight negligible effects?
- Resolution Strategy :
- Dosage : Effective doses range from 200–1000 µg/day; suboptimal dosing may explain null results.
- Population Heterogeneity : Genetic polymorphisms in insulin signaling (e.g., TCF7L2) may modulate response.
- Ligand Purity : Verify CDG synthesis via FTIR and elemental analysis to exclude inorganic chromium contaminants.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
